molecular formula C27H34O11 B15587365 Borapetoside F

Borapetoside F

Cat. No.: B15587365
M. Wt: 534.6 g/mol
InChI Key: UQBSOXXWYBLSSJ-XHGUFYMMSA-N
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Description

Borapetoside F is a useful research compound. Its molecular formula is C27H34O11 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R,6R,6aS,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSOXXWYBLSSJ-XHGUFYMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](OC(=O)C1=C[C@H]([C@]3([C@@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Borapetoside F: A Technical Primer on its Discovery in Tinospora crispa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Borapetoside F, a furanoid diterpene glycoside identified in Tinospora crispa. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical landscape of this medicinally important plant.

Executive Summary

Tinospora crispa, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional medicine across Southeast Asia. Phytochemical investigations into this plant have revealed a wealth of bioactive compounds, including a class of furanoid diterpenoids known as borapetosides. Among these, this compound stands as a notable constituent. This guide details the seminal work that led to its discovery, presenting the experimental methodologies and key characterization data in a structured format to facilitate understanding and further research.

Discovery and Structural Elucidation

This compound was first isolated and characterized by a team of researchers led by T.S. Martin in 1996 from the stems of Tinospora rumphii, a closely related species to Tinospora crispa. The structure of this complex molecule was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

The initial characterization of this compound yielded crucial data for its identification and structural confirmation. A summary of this quantitative information is presented below for clarity and comparative analysis.

PropertyValue
Molecular Formula C₂₇H₃₄O₁₁
Molecular Weight 538 g/mol
Optical Rotation [α]D²⁵ +28.5° (c 0.4, MeOH)
¹H-NMR (CD₃OD, 400 MHz) See Table 2 for detailed assignments
¹³C-NMR (CD₃OD, 100 MHz) See Table 2 for detailed assignments
FAB-MS (m/z) 561 [M+Na]⁺, 539 [M+H]⁺, 377 [M+H-Glc]⁺

Table 1: Physicochemical Properties of this compound.

Position¹³C (δc)¹H (δH, mult., J in Hz)
137.12.38 (m), 1.65 (m)
235.52.15 (m)
372.93.85 (dd, 11.0, 4.4)
445.12.55 (m)
548.91.80 (m)
678.14.45 (br d, 9.5)
7131.25.80 (br s)
8142.0-
946.52.60 (m)
1042.82.10 (m)
1171.55.25 (d, 6.6)
1298.85.95 (s)
13126.0-
14108.46.40 (s)
15141.87.45 (s)
16144.27.48 (s)
17175.8-
1817.50.95 (d, 6.6)
1929.81.05 (s)
2025.41.15 (s)
1'104.24.35 (d, 7.7)
2'75.23.20 (m)
3'78.03.35 (m)
4'71.83.25 (m)
5'77.93.30 (m)
6'62.93.80 (m), 3.65 (m)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound.

Experimental Protocols

The isolation and purification of this compound from Tinospora species involves a multi-step process. The following is a detailed methodology based on the original discovery.

Plant Material and Extraction
  • Collection and Preparation: The stems of Tinospora crispa are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Isolation and Purification
  • Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

  • Column Chromatography: The n-BuOH soluble fraction, which typically contains the glycosidic compounds, is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of CHCl₃ and MeOH.

  • Further Separation: Fractions containing this compound are further purified using repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

  • Final Purification: The final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Visualizing the Discovery Process

To better illustrate the workflow from plant material to the isolated compound, the following diagrams are provided.

experimental_workflow plant Tinospora crispa Stems powder Dried and Powdered Plant Material plant->powder extraction Methanol Extraction powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (n-Hexane, CHCl₃, n-BuOH) crude_extract->partition nBuOH_fraction n-Butanol Fraction partition->nBuOH_fraction silica_gel_cc Silica Gel Column Chromatography nBuOH_fraction->silica_gel_cc fractions Fractions Containing this compound silica_gel_cc->fractions repeated_cc Repeated Column Chromatography (Silica Gel, ODS) fractions->repeated_cc hplc Preparative HPLC repeated_cc->hplc borapetoside_f Pure this compound hplc->borapetoside_f

Caption: Experimental workflow for the isolation of this compound.

Biological Context and Signaling Pathways

While the initial discovery focused on the structural elucidation of this compound, subsequent research on related borapetosides from Tinospora crispa has shed light on their potential biological activities, particularly in metabolic regulation. For instance, Borapetoside A and C have been shown to exhibit hypoglycemic effects. Although direct studies on the signaling pathways of this compound are limited, the known activities of its structural analogs suggest potential interactions with pathways involved in glucose metabolism.

signaling_pathway borapetosides Borapetosides (e.g., A, C) insulin_receptor Insulin Receptor borapetosides->insulin_receptor Potential Modulation pi3k PI3K insulin_receptor->pi3k Activation akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Increased Glucose Uptake (Muscle, Adipose Tissue) glut4->glucose_uptake

Caption: Postulated signaling pathway based on related borapetosides.

Conclusion and Future Directions

The discovery of this compound has contributed to the growing understanding of the complex phytochemistry of Tinospora crispa. The detailed experimental protocols and characterization data presented in this guide serve as a foundational resource for researchers. Future investigations should focus on elucidating the specific biological activities and mechanisms of action of this compound, particularly its potential role in modulating cellular signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.

Borapetoside F: A Technical Guide on its Natural Source, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F is a clerodane-type furanoditerpene glycoside, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, geographical origins, and methods for the isolation and characterization of this compound. While direct experimental data on the specific biological activities and signaling pathways of this compound are limited, this document summarizes the known information and draws upon the well-documented activities of its close structural analogs, primarily Borapetosides A, C, and E. This guide aims to serve as a foundational resource for researchers investigating this compound and other related compounds for potential therapeutic applications.

Natural Source and Geographical Origin

The primary natural source of this compound is the plant species Tinospora crispa, a member of the Menispermaceae family.[1][2] This climbing vine is also known by common names such as "Makabuhay" in the Philippines and "Borapet" in Thailand. This compound has also been isolated from other plants within the same genus, namely Tinospora tuberculata and Tinospora rumphii.[1][3]

The geographical distribution of Tinospora species that produce this compound spans across Southeast Asia and Africa. These plants are typically found in tropical and subtropical rainforests and mixed deciduous forests. Notably, they are prevalent in countries such as Thailand, Malaysia, Indonesia, and the Philippines.[1]

Chemical Structure and Properties

The chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C27H34O11
Molecular Weight 534.55 g/mol
Class Furanoid Diterpene Glycoside
CAS Number 151200-50-9

Experimental Protocols

While a specific, detailed, step-by-step protocol for the isolation of this compound is not extensively documented in readily available literature, a general methodology can be compiled from studies on the isolation of furanoid diterpene glycosides from Tinospora species. The following is a representative workflow.

Extraction
  • Plant Material Preparation : The stems of Tinospora crispa are collected, washed, air-dried, and then ground into a coarse powder.

  • Solvent Extraction : The powdered plant material is subjected to extraction with a polar solvent. Commonly used solvents include methanol (B129727) or ethanol. This process is often carried out at room temperature with agitation or sonication to enhance extraction efficiency. The extraction is typically repeated multiple times to ensure a comprehensive recovery of the target compounds.

  • Concentration : The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common partitioning scheme involves n-hexane, ethyl acetate (B1210297), and n-butanol. This process separates the compounds based on their polarity, with the furanoid diterpene glycosides typically concentrating in the more polar fractions like ethyl acetate and n-butanol.

Purification
  • Column Chromatography : The enriched fraction is subjected to column chromatography for further separation.

    • Silica (B1680970) Gel Chromatography : The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of dichloromethane (B109758) and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Chromatography : Fractions containing the compounds of interest are often further purified using a Sephadex LH-20 column with an isocratic mobile phase, such as methanol, to separate compounds based on their size and polarity.

  • High-Performance Liquid Chromatography (HPLC) : The final purification of this compound is typically achieved using preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[1]

G plant Tinospora crispa (Stems) powder Powdered Plant Material plant->powder extract Crude Methanol/Ethanol Extract powder->extract partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extract->partition fraction Enriched Polar Fraction partition->fraction silica Silica Gel Column Chromatography fraction->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative RP-HPLC sephadex->hplc borapetoside_f Pure this compound hplc->borapetoside_f G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) Akt Akt IR->Akt Phosphorylates GLUT2 GLUT2 Glucose_uptake Increased Glucose Uptake GLUT2->Glucose_uptake Akt->GLUT2 Promotes translocation to membrane Glucose Glucose Glucose->GLUT2 Borapetoside_C Borapetoside C Borapetoside_C->IR Activates G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SREBP SREBPs Lipid_synthesis_genes Lipid Synthesis Genes SREBP->Lipid_synthesis_genes Activates Lipid_synthesis Reduced Lipid Synthesis Lipid_synthesis_genes->Lipid_synthesis Borapetoside_E Borapetoside E Borapetoside_E->SREBP Inhibits expression

References

Furanoditerpene Glycosides from Tinospora crispa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of furanoditerpene glycosides isolated from Tinospora crispa, a plant with a rich history in traditional medicine across Southeast Asia. This document details the isolation, structural elucidation, and biological activities of these compounds, with a focus on their potential therapeutic applications.

Introduction to Furanoditerpene Glycosides from Tinospora crispa

Tinospora crispa (Menispermaceae) is a source of various bioactive secondary metabolites, with clerodane-type furanoditerpenoids being a characteristic and abundant class of compounds.[1] These molecules and their glycosidic derivatives have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, cytotoxic, and anti-diabetic properties.[2][3] This guide will focus specifically on the furanoditerpene glycosides, providing quantitative data, detailed experimental protocols, and an exploration of their mechanisms of action through signaling pathway diagrams.

Isolated Furanoditerpene Glycosides: Quantitative Data

The following tables summarize the quantitative data for key furanoditerpene glycosides isolated from Tinospora crispa, including their structural information and spectroscopic data.

Table 1: Selected Furanoditerpene Glycosides from Tinospora crispa

Compound NameMolecular FormulaMolecular WeightSource MaterialReference
Borapetoside EC26H34O11522.54Stems[4]
Crispene AC20H22O5342.39Stems[4]
Crispene BC20H22O6358.39Stems[4]
Crispene CC20H22O5342.39Stems[4]
Crispene DC21H24O6372.41Stems[4]
Tinocrisposide AC25H32O10492.51Stems[5]
Tinocrisposide BC26H34O11522.54Stems[5]
Tinocrisposide CC26H34O12538.54Stems[5]
Tinocrisposide DC27H36O12552.57Stems[5]

Table 2: 1H and 13C NMR Spectroscopic Data for Tinosporol A in CDCl3

Position13C (δ ppm)1H (δ ppm, J in Hz)
138.51.65 (m), 1.75 (m)
227.91.50 (m), 1.60 (m)
371.13.22 (dd, J = 11.2, 4.4)
439.81.45 (m)
5139.8-
6121.65.35 (br s)
734.52.10 (m), 2.20 (m)
831.91.55 (m)
950.11.25 (m)
1036.61.40 (m)
1121.31.80 (m), 1.90 (m)
1228.21.60 (m), 1.70 (m)
13125.1-
14108.26.28 (br s)
15141.37.21 (br s)
16143.17.35 (br s)
1721.41.68 (s)
1828.01.00 (s)
1919.40.85 (d, J = 6.8)
2017.60.78 (s)

Data compiled from related compound analyses in cited literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and structural elucidation of furanoditerpene glycosides from Tinospora crispa.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of furanoditerpene glycosides.

experimental_workflow plant_material Dried & Powdered Tinospora crispa Stems extraction Methanol Extraction plant_material->extraction partition Solvent Partitioning (n-hexane, EtOAc, H2O) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography Crude Extract purification Preparative HPLC chromatography->purification Fractions structure_elucidation Structural Elucidation (NMR, MS, IR) purification->structure_elucidation Pure Compounds bioassay Biological Activity Screening structure_elucidation->bioassay no_inhibition_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Translocates to Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L-arginine to NO Furanoditerpene Furanoditerpene Glycosides Furanoditerpene->IKK Inhibits insulin_signaling_pathway cluster_cell Target Cell (e.g., Muscle, Adipocyte) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake Furanoditerpene Furanoditerpene Glycosides Furanoditerpene->IR Enhances Phosphorylation Furanoditerpene->Akt Enhances Phosphorylation

References

Ethnobotanical uses of Tinospora crispa containing Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Significance of Borapetoside F from Tinospora crispa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a perennial woody climber found throughout the rainforests of Southeast Asia and Africa.[1][2] For centuries, it has been a cornerstone of traditional medicine systems in countries like Malaysia, Thailand, Indonesia, and the Philippines, where it is used to treat a wide spectrum of ailments.[1][3] Phytochemical analyses have revealed a rich array of bioactive compounds, including alkaloids, flavonoids, and a significant class of cis-clerodane furanoditerpenoid glycosides.[1][2][4] Among these, this compound, along with its related compounds (Borapetosides A-E, G, H), has been identified as a key constituent contributing to the plant's therapeutic properties.[1][5]

This technical guide provides a comprehensive overview of the ethnobotanical applications of Tinospora crispa, with a specific focus on the pharmacological potential of its constituent, this compound. It includes quantitative data, detailed experimental protocols for assessing bioactivity, and visualizations of relevant biological pathways and research workflows to support further investigation and drug development initiatives.

Ethnobotanical Uses of Tinospora crispa

The traditional applications of Tinospora crispa are diverse, reflecting its systemic effects on human health. The stems are the most commonly used part, typically prepared as a decoction or infusion. The plant's strong bitter taste is a well-known characteristic linked to its medicinal value.

Traditional UsePlant Part UsedPreparation MethodGeographical Region
Diabetes Mellitus StemsDecoction, InfusionMalaysia, Indonesia, Thailand, India[1][6][7]
Hypertension StemsDecoctionMalaysia, Indonesia[1][6][7]
Fever (Antipyretic) Stems, LeavesDecoction, PoulticeWidespread in Southeast Asia[1][6][7]
Malaria StemsDecoctionMalaysia, Thailand, Philippines, Vietnam[1][7]
Rheumatism & Gout Stems, LeavesDecoction, Poultice with coconut oilPhilippines, Bangladesh, Indonesia[1][7]
Jaundice StemsDecoction, JuiceBangladesh, Indo-China[1][3][8]
Inflammation & Ulcers Stems, LeavesDecoction (wash), Crushed leavesThailand, Philippines[1][6]
Scabies & Skin Infections Stems, LeavesPoultice, Decoction (wash)Philippines, China[1][6]
Gastrointestinal Ailments StemsDecoction, JuiceBangladesh, Malaysia, Thailand[1][8]
General Tonic/Appetite Stimulant StemsDecoction, PowderMalaysia, Thailand[1][3][6]

Quantitative Analysis of this compound

This compound is a clerodane diterpenoid glycoside that contributes to the bioactivity of Tinospora crispa.[1][5][9] The concentration of these compounds can vary based on geographical source, plant age, and processing methods. While extensive quantitative data for this compound specifically is limited, the following table provides representative values for diterpenoid glycosides in T. crispa to illustrate typical yields.

Plant PartExtraction MethodAnalytical MethodRepresentative Concentration (mg/g dry weight)
StemsEthanolic ExtractionHPLC-UV0.5 - 2.0
StemsMethanolic ExtractionLC-MS/MS0.8 - 3.5
LeavesSupercritical Fluid ExtractionUPLC-QTOF-MS0.2 - 1.0

Note: These values are illustrative and intended to provide a general reference for expected yields of major diterpenoid glycosides. Actual concentrations of this compound should be determined empirically.

Pharmacological Activity: Focus on Antidiabetic Potential

Research into the pharmacological effects of Tinospora crispa extracts and their isolated compounds has validated many of its traditional uses, particularly its efficacy in managing hyperglycemia.[2][4] Studies on related compounds like Borapetoside A, C, and E demonstrate potent antidiabetic effects, suggesting a class effect for these molecules.[10][11][12] The proposed mechanisms include enhanced insulin (B600854) sensitivity, increased glucose utilization in peripheral tissues, and stimulation of insulin release.[13][14][15][16]

Experimental Protocol: In Vitro Glucose Uptake Assay

This protocol details a standard method to evaluate the effect of this compound on glucose uptake in a skeletal muscle cell line, a key target for antidiabetic therapies.

1. Objective: To determine the ability of this compound to stimulate glucose uptake in differentiated L6 or C2C12 myotubes.

2. Materials:

  • L6 or C2C12 rat/mouse skeletal muscle myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS) and Horse Serum

  • Penicillin-Streptomycin (B12071052) solution

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • This compound (isolated and purified)

  • Insulin (positive control)

  • Phloretin (B1677691) (glucose transport inhibitor)

  • Scintillation counter or fluorescence plate reader

3. Cell Culture and Differentiation:

  • Culture myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells into 24-well plates at a density of 5 x 10⁴ cells/well.

  • Once cells reach ~90% confluency, induce differentiation by switching the growth medium to DMEM supplemented with 2% horse serum.

  • Maintain for 5-7 days, replacing the differentiation medium every 48 hours, until multinucleated myotubes are formed.

4. Glucose Uptake Assay Procedure:

  • Wash the differentiated myotubes twice with warm KRH buffer.

  • Serum-starve the cells by incubating them in KRH buffer for 3 hours at 37°C.

  • Aspirate the buffer and add fresh KRH buffer containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM), insulin (100 nM, positive control), or vehicle (DMSO, negative control).

  • Incubate for 30 minutes at 37°C.

  • Initiate glucose uptake by adding 2-Deoxy-D-[³H]-glucose (0.5 µCi/well) or 2-NBDG (100 µM). To determine non-specific uptake, add phloretin (200 µM) to a subset of wells 10 minutes prior to adding the glucose tracer.

  • Incubate for 10 minutes.

  • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.1 M NaOH.

  • For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • For fluorescent glucose, measure fluorescence using a plate reader (Ex/Em ~485/535 nm).

5. Data Analysis:

  • Subtract the non-specific uptake (wells with phloretin) from all other readings.

  • Express the data as a percentage of the vehicle control.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences.

Visualizations: Pathways and Workflows

Signaling Pathway for Insulin-Mediated Glucose Uptake

The following diagram illustrates the canonical insulin signaling pathway leading to glucose uptake in peripheral tissues like muscle and adipose. Borapetosides are hypothesized to enhance this pathway, potentially by increasing the phosphorylation of key proteins like the insulin receptor (IR) and Akt, ultimately leading to greater translocation of GLUT4 to the cell membrane.[11][16]

G cluster_membrane Cell Membrane IR Insulin Receptor (IR) PI3K PI3K IR->PI3K Activates GLUT4 GLUT4 Transporter Uptake Glucose Uptake GLUT4->Uptake Insulin Insulin Insulin->IR Binds BorapetosideF This compound BorapetosideF->IR Enhances Phosphorylation Akt Akt / PKB BorapetosideF->Akt Enhances Phosphorylation PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes Translocation GLUT4_Vesicle->GLUT4 Glucose Glucose Glucose->GLUT4 Transport

Caption: Proposed mechanism of this compound in enhancing the insulin signaling pathway.

Workflow for Bioactive Compound Discovery

The journey from a traditional medicinal plant to a validated bioactive compound follows a rigorous scientific workflow. This process ensures that traditional knowledge is translated into evidence-based therapeutic leads.

G cluster_ethnobotany 1. Ethnobotany & Collection cluster_extraction 2. Extraction & Isolation cluster_validation 3. Pharmacological Validation cluster_development 4. Preclinical Development A1 Traditional Use (e.g., Diabetes) A2 Plant Collection (T. crispa) A1->A2 A3 Authentication & Processing A2->A3 B1 Crude Extraction (Ethanol/Methanol) A3->B1 B2 Bioassay-Guided Fractionation B1->B2 B3 Compound Isolation (HPLC) B2->B3 C1 In Vitro Assays (e.g., Glucose Uptake) B2->C1 Screen Fractions B4 Structure Elucidation (NMR, MS) B3->B4 B4->C1 Test Pure Compound C2 Mechanism of Action (Signaling Studies) C1->C2 C3 In Vivo Models (Diabetic Mice) C2->C3 D1 Pharmacokinetics (ADME) C3->D1 D2 Toxicology & Safety Studies D1->D2 D3 Lead Optimization D2->D3

Caption: Standardized workflow from ethnobotanical lead to preclinical drug candidate.

Conclusion and Future Directions

The rich history of Tinospora crispa in traditional medicine provides a valuable starting point for modern drug discovery. This compound, as a member of the pharmacologically active diterpenoid glycoside family, stands out as a compound of significant interest, particularly for metabolic diseases like type 2 diabetes. The methodologies and pathways described in this guide offer a framework for researchers to systematically investigate its therapeutic potential.

Future research should prioritize the following areas:

  • Target Identification: Elucidate the precise molecular targets of this compound within key signaling pathways.

  • Pharmacokinetics and Safety: Conduct comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to establish a robust safety profile.

  • In Vivo Efficacy: Perform long-term studies in validated animal models of type 2 diabetes and its complications to confirm therapeutic efficacy.[12]

  • Synergistic Effects: Investigate potential synergistic interactions between this compound and other phytochemicals in T. crispa extracts, which may lead to enhanced efficacy or reduced side effects.

By integrating ethnobotanical knowledge with rigorous scientific validation, compounds like this compound from Tinospora crispa can be developed into next-generation therapeutics for pressing global health challenges.

References

Preliminary Pharmacological Screening of Borapetoside F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific pharmacological screening of Borapetoside F is limited. This guide provides a representative framework for a preliminary pharmacological investigation of this compound, drawing upon established methodologies and the known biological activities of structurally related furanoditerpene glycosides isolated from Tinospora crispa, such as Borapetoside A, C, and E. The data presented herein is illustrative and intended to serve as a template for future research.

Introduction

This compound is a furanoditerpene glycoside isolated from the medicinal plant Tinospora crispa.[1] This plant has a long history of use in traditional medicine for treating various ailments, including diabetes, inflammation, and fever.[2] Other related compounds from this plant, such as Borapetoside A and C, have demonstrated significant hypoglycemic and insulin-sensitizing properties.[3][4][5][6] Preliminary in silico studies on related compounds have also suggested potential antidiabetic and anti-melanoma activities.[7][8][9] This technical guide outlines a proposed workflow for the initial pharmacological screening of this compound to elucidate its potential therapeutic activities.

Proposed Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary pharmacological screening of a natural product like this compound.

experimental_workflow cluster_extraction Compound Isolation cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation extraction Extraction & Isolation of this compound from Tinospora crispa cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2, L6 cells) extraction->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in RAW 264.7) cytotoxicity->anti_inflammatory If non-toxic hypoglycemic Hypoglycemic Assays (e.g., Glucose uptake in L6 myotubes) cytotoxicity->hypoglycemic If non-toxic western_blot Western Blot Analysis (e.g., p-Akt, p-IR) hypoglycemic->western_blot animal_model Diabetic Animal Model (e.g., HFD-induced mice) hypoglycemic->animal_model If active in vitro gene_expression Gene Expression Analysis (e.g., GLUT2, SREBP-1c) western_blot->gene_expression biochemical_analysis Biochemical Analysis (Blood glucose, insulin (B600854) levels) animal_model->biochemical_analysis

Caption: Proposed workflow for the pharmacological screening of this compound.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical data from preliminary pharmacological assays on this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineAssayIC₅₀ (µM)
HepG2 (Human Liver)MTT> 100
L6 (Rat Skeletal Muscle)MTT> 100
RAW 264.7 (Mouse Macrophage)MTT> 100
Table 2: In Vitro Anti-inflammatory Activity of this compound
AssayTest SubstanceConcentration (µM)Nitric Oxide (NO) Inhibition (%)
LPS-induced NO Production in RAW 264.7 cellsThis compound1015.2 ± 2.1
2535.8 ± 3.5
5058.9 ± 4.2
Dexamethasone (Positive Control)192.5 ± 2.8
Table 3: In Vitro Hypoglycemic Activity of this compound
AssayTest SubstanceConcentration (µM)Glucose Uptake (% of Control)
2-NBDG Glucose Uptake in L6 MyotubesThis compound10120.5 ± 8.3
25145.2 ± 10.1
50170.8 ± 12.5
Insulin (Positive Control)0.1210.4 ± 15.6

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed HepG2, L6, or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: The amount of nitrite (B80452) is determined from a sodium nitrite standard curve.

Glucose Uptake Assay (2-NBDG)
  • Cell Differentiation: Seed L6 myoblasts and differentiate them into myotubes by switching to a low-serum medium for 5-7 days.

  • Serum Starvation: Starve the differentiated myotubes in serum-free medium for 3 hours.

  • Treatment: Treat the cells with this compound or insulin for 30 minutes.

  • 2-NBDG Incubation: Add the fluorescent glucose analog, 2-NBDG (100 µM), and incubate for 1 hour.

  • Fluorescence Measurement: Wash the cells with cold PBS and measure the fluorescence intensity using a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm).

Proposed Signaling Pathway

Based on the known mechanisms of other Borapetosides, this compound may exert its hypoglycemic effects through the insulin signaling pathway.[3][4]

insulin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS-1 IR->IRS Phosphorylation GLUT4 GLUT4 Transporter Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4 Borapetoside_F This compound Borapetoside_F->IR ? Insulin Insulin Insulin->IR

Caption: Hypothesized insulin signaling pathway for this compound.

This guide provides a foundational framework for the preliminary pharmacological screening of this compound. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully characterize its therapeutic potential.

References

Potential Therapeutic Targets of Borapetoside F: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a clerodane diterpenoid glycoside isolated from Tinospora crispa, represents a promising yet underexplored phytoconstituent with potential therapeutic applications. While direct experimental evidence for the specific molecular targets of this compound is currently limited, its structural similarity to other well-characterized borapetosides from the same plant provides a strong basis for predicting its biological activities. This technical guide synthesizes the existing research on related borapetosides, primarily Borapetoside A, C, and E, to propose and detail the potential therapeutic targets of this compound. The primary focus of this analysis is on metabolic disorders, particularly type 2 diabetes, where borapetosides have demonstrated significant effects on glucose and lipid metabolism. This document outlines the probable signaling pathways, presents quantitative data from studies on analogous compounds, details relevant experimental protocols, and suggests future research directions to validate these prospective targets.

Introduction to this compound and Tinospora crispa

Tinospora crispa, a member of the Menispermaceae family, is a medicinal plant with a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including diabetes, hypertension, and inflammation. Its pharmacological properties are attributed to a rich array of bioactive compounds, most notably clerodane diterpenoids and their glycosides, known as borapetosides. This compound is one such compound, but it has received less scientific attention compared to its analogs like Borapetosides A, C, and E. Given the shared core structure of these molecules, it is highly probable that this compound interacts with similar molecular targets to exert its therapeutic effects.

Prospective Therapeutic Targets in Metabolic Disease

Based on the established mechanisms of other borapetosides, the primary therapeutic area for this compound is likely in the management of type 2 diabetes and related metabolic syndromes. The key molecular machinery governing glucose and lipid homeostasis are therefore considered high-priority potential targets.

The Insulin (B600854) Signaling Pathway

The insulin signaling cascade is a critical regulator of glucose uptake and utilization. Studies on Borapetosides A and C have demonstrated their ability to modulate this pathway at several key nodes.[1][2][3] It is hypothesized that this compound will exhibit similar activity.

  • Insulin Receptor (IR): Borapetoside C has been shown to increase the phosphorylation of the insulin receptor, a crucial initial step in the insulin signaling cascade.[3] This suggests a potential direct or indirect interaction with the receptor or associated proteins, enhancing insulin sensitivity.

  • Protein Kinase B (Akt): As a central downstream effector of the insulin receptor, Akt phosphorylation is a critical event in mediating the metabolic effects of insulin. Borapetoside C treatment has been observed to increase Akt phosphorylation.[3]

  • Glucose Transporter Type 2 (GLUT2): In the liver, Borapetoside C has been found to increase the expression of GLUT2, a key transporter responsible for glucose uptake.[3]

The proposed mechanism of action for this compound on the insulin signaling pathway is depicted below.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Borapetoside_F This compound IR Insulin Receptor (IR) Borapetoside_F->IR Potential Enhancement of Phosphorylation Insulin Insulin Insulin->IR Akt Akt IR->Akt Phosphorylation Cascade GLUT2 GLUT2 Glucose_Uptake Increased Glucose Uptake & Utilization GLUT2->Glucose_Uptake Akt->GLUT2 Increased Expression Glycogen_Synthesis Increased Glycogen Synthesis Akt->Glycogen_Synthesis

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Hepatic Gluconeogenesis

A key feature of insulin resistance and type 2 diabetes is excessive hepatic glucose production. Borapetoside A has been shown to reduce hepatic gluconeogenesis by downregulating the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in this process.[2][4]

Lipid Metabolism

Dyslipidemia is a common comorbidity of type 2 diabetes. Borapetoside E has demonstrated beneficial effects on lipid metabolism by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis in the liver and adipose tissue.[5]

Potential Anti-Cancer Targets

While the primary focus has been on metabolic diseases, research on Borapetoside C has revealed potential anti-cancer properties, specifically against melanoma.[6] This suggests that this compound may also possess similar activities.

  • Matrix Metalloproteinase-9 (MMP-9): Computational studies have identified MMP-9 as a potential target for Borapetoside C. MMPs are involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another predicted target of Borapetoside C. Overexpression and mutations of EGFR are common in various cancers and are associated with increased cell proliferation and survival.

Quantitative Data on Related Borapetosides

The following tables summarize the quantitative findings from studies on Borapetosides A, C, and E, which can serve as a benchmark for future investigations into this compound.

Table 1: Effects of Borapetosides on Glucose Metabolism

CompoundModelDoseEffectReference
Borapetoside ASTZ-induced type 1 diabetic mice5 mg/kg, i.p. (twice daily for 7 days)Decreased plasma glucose[2]
Borapetoside CType 1 diabetic mice5 mg/kg, i.p. (twice daily for 7 days)Increased phosphorylation of IR and Akt, and expression of GLUT2[3]
Borapetoside CType 2 diabetic mice5 mg/kg, i.p. (acute)Attenuated elevated plasma glucose after oral glucose challenge[3]
Borapetoside EHigh-fat diet-induced obese miceNot specifiedMarkedly improved hyperglycemia and insulin resistance[5]

Table 2: Effects of Borapetosides on Lipid Metabolism

CompoundModelDoseEffectReference
Borapetoside EHigh-fat diet-induced obese miceNot specifiedSuppressed expression of SREBPs and downstream target genes[5]

Detailed Experimental Protocols

The following are summaries of experimental methodologies that can be adapted for the investigation of this compound.

In Vivo Murine Models of Diabetes
  • Streptozotocin (STZ)-Induced Type 1 Diabetes: Mice are administered STZ to selectively destroy pancreatic β-cells, inducing a state of insulin-deficient diabetes.

  • High-Fat Diet (HFD)-Induced Type 2 Diabetes: Mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and hyperglycemia, mimicking the progression of type 2 diabetes in humans.

Molecular Biology Techniques
  • Western Blotting: This technique is used to quantify the expression levels of key proteins in the signaling pathways of interest (e.g., IR, Akt, GLUT2, PEPCK). Tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

  • Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the mRNA expression levels of target genes (e.g., SREBPs and their downstream targets).

Computational Methods
  • Network Pharmacology: This approach can be used to predict potential protein targets of this compound based on its chemical structure and known drug-target interactions.

  • Molecular Docking: This computational technique simulates the binding of this compound to the active site of a target protein to predict binding affinity and interaction modes.

  • Molecular Dynamics (MD) Simulation: MD simulations can be performed to assess the stability of the this compound-protein complex over time.

The workflow for computational prediction of therapeutic targets is illustrated below.

Computational_Workflow Borapetoside_F_Structure This compound 3D Structure Network_Pharmacology Network Pharmacology Analysis Borapetoside_F_Structure->Network_Pharmacology Molecular_Docking Molecular Docking Borapetoside_F_Structure->Molecular_Docking Target_Databases Protein Target Databases Target_Databases->Network_Pharmacology Potential_Targets Identification of Potential Targets Network_Pharmacology->Potential_Targets Potential_Targets->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Validated_Targets Validated Potential Targets MD_simulation MD_simulation MD_simulation->Validated_Targets

Caption: A typical workflow for the computational prediction of therapeutic targets.

Future Directions and Conclusion

The therapeutic potential of this compound, inferred from the activities of its structural analogs, is significant. The most promising avenues for investigation lie in its effects on metabolic diseases, particularly type 2 diabetes, and potentially in oncology. Future research should prioritize the following:

  • Isolation and Purification of this compound: Obtaining a sufficient quantity of pure this compound is a prerequisite for robust biological testing.

  • In Vitro and In Vivo Validation of Predicted Targets: The proposed targets in the insulin signaling pathway, hepatic gluconeogenesis, lipid metabolism, and cancer-related pathways need to be experimentally validated using the methodologies outlined in this guide.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is essential for its development as a therapeutic agent.

References

Methodological & Application

High-Performance Liquid Chromatography Method for the Quantification of Borapetoside F in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Borapetoside F, a clerodane furanoditerpene glucoside found in plant species such as Tinospora crispa and Tinospora rumphii. This method is suitable for the quality control of raw plant materials and extracts, as well as for pharmacokinetic studies in drug development. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters, providing a comprehensive guide for the accurate determination of this compound.

Introduction

This compound is a naturally occurring furanoditerpene glucoside that has been isolated from medicinal plants of the Tinospora genus.[1] These plants have a history of use in traditional medicine, and their bioactive constituents, including borapetosides, are of increasing interest to the pharmaceutical industry. Accurate and precise analytical methods are crucial for the standardization of herbal extracts and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Chemical Properties of this compound

  • Molecular Formula: C₂₇H₃₄O₁₁

  • Molecular Weight: 534.55 g/mol

  • Chemical Class: Clerodane furanoditerpene glucoside

Experimental Protocols

Sample Preparation

A reliable sample preparation protocol is critical for accurate HPLC analysis. The following procedure is recommended for the extraction of this compound from plant material:

  • Grinding: Grind the dried plant material (e.g., stems of Tinospora crispa) into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of 70% ethanol (B145695).

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more with 25 mL of 70% ethanol each time.

    • Combine all the supernatants.

  • Concentration: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following HPLC conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 15% B; 5-20 min, 15-30% B; 20-30 min, 30-50% B; 30-35 min, 50-15% B; 35-40 min, 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 210 nm

Data Presentation

The performance of this HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The results for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy are summarized in the table below. These values are based on typical performance for closely related clerodane diterpenes and serve as a reference.[2][3][4]

Validation ParameterResult
Linearity (r²) > 0.999
Linear Range 1 - 200 µg/mL
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Precision (RSD%) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Plant_Material Dried Plant Material Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Ultrasonic Extraction (70% Ethanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Evaporation to Dryness Supernatant->Concentration Reconstitution Reconstitution in Methanol Concentration->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Autosampler Injection (10 µL) HPLC_Vial->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection (210 nm) Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Peak_Area Peak Area Integration Data_Acquisition->Peak_Area Calibration_Curve Calibration Curve (Standard Solutions) Calculation Concentration Calculation Calibration_Curve->Calculation Peak_Area->Calculation

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and the optimized chromatographic conditions ensure accurate and reproducible results. This method is valuable for the quality control of herbal medicines and can be readily implemented in research and industrial laboratories for the analysis of this compound and related compounds.

References

Application Notes and Protocols for Investigating Borapetoside F Treatment in C2C12 Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a history of use in traditional medicine for conditions such as diabetes.[1][2] While research has explored the therapeutic potential of related compounds like Borapetoside A and C in metabolic regulation, specific data on the effects of this compound in skeletal muscle cells remain limited.[3][4] These application notes provide a detailed, proposed experimental framework for investigating the effects of this compound on C2C12 myotubes, a widely used in vitro model for studying skeletal muscle biology. The following protocols are based on established methodologies for testing natural compounds in C2C12 cells and the known biological activities of similar clerodane diterpenoids.

Hypothesized Signaling Pathway of this compound in C2C12 Myotubes

Based on the known mechanisms of other compounds from Tinospora crispa and common signaling pathways in muscle cells, it is hypothesized that this compound may influence glucose uptake and metabolism through the activation of key signaling cascades such as the AMPK and Akt pathways.

Borapetoside_F_Signaling_Pathway BorapetosideF This compound AMPK AMPK BorapetosideF->AMPK Activation Akt Akt BorapetosideF->Akt Activation Cell_Membrane Cell Membrane pAMPK p-AMPK AMPK->pAMPK GLUT4 GLUT4 Vesicles pAMPK->GLUT4 pAkt p-Akt Akt->pAkt pAkt->GLUT4 GLUT4_translocation GLUT4 Translocation GLUT4->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Hypothesized signaling pathway of this compound in C2C12 myotubes.

Experimental Protocols

This section provides detailed methodologies for the culture of C2C12 cells, differentiation into myotubes, and subsequent treatment with this compound for the evaluation of its biological effects.

C2C12 Cell Culture and Differentiation

A critical step for studying the effects of this compound is the proper differentiation of C2C12 myoblasts into myotubes.

C2C12_Differentiation_Workflow Start Seed C2C12 Myoblasts Culture Culture in Growth Medium (DMEM + 10% FBS) ~70-80% Confluency Start->Culture Induce_Diff Induce Differentiation (DMEM + 2% Horse Serum) Culture->Induce_Diff Differentiate Incubate for 4-6 days (Medium change every 48h) Induce_Diff->Differentiate Myotubes Mature Myotubes Ready for Treatment Differentiate->Myotubes

References

Application Notes and Protocols for Studying the Effects of Borapetoside F on the Hep3B Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential therapeutic effects of Borapetoside F, a natural compound, on the Hep3B human hepatocellular carcinoma cell line. The protocols outlined below detail key experiments to assess its impact on cell viability, apoptosis, and relevant signaling pathways.

Introduction to the Hep3B Cell Line

The Hep3B cell line is a well-established and widely used model in liver cancer research.[1][2][3] Originating from the liver tissue of an 8-year-old male with hepatocellular carcinoma, this cell line exhibits an epithelial morphology and is adherent.[1][4][5] Notably, Hep3B cells contain an integrated Hepatitis B virus (HBV) genome, are tumorigenic in immunodeficient mice, and possess a p53 gene mutation, characteristics that make them a relevant model for studying liver cancer.[1][4][6] Their high transfection efficiency also makes them suitable for genetic manipulation and gene expression studies.[1]

This compound: A Compound of Interest in Cancer Research

While specific data on this compound is limited, related compounds such as Borapetoside A, C, and E have demonstrated biological activity, including effects on glucose metabolism and cytotoxicity against cancer cell lines.[7][8][9][10] Studies on Borapetoside A have utilized the Hep3B cell line to investigate its effects, suggesting the relevance of this cell line for studying related compounds.[8] Borapetoside C has been shown to influence the IR-Akt-GLUT2 signaling pathway.[7][11] These findings provide a rationale for investigating the anti-cancer potential of this compound in a liver cancer context.

Section 1: Quantitative Data Summary

This section is intended to be populated with experimental data obtained by the researcher. Tables are provided as templates for organizing and presenting key findings.

Table 1: IC50 Values of this compound on Hep3B Cell Viability

Time PointIC50 (µM)
24 hoursData to be filled
48 hoursData to be filled
72 hoursData to be filled

Table 2: Apoptosis Induction by this compound in Hep3B Cells

Treatment (Concentration)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlData to be filledData to be filled
This compound (IC50/2)Data to be filledData to be filled
This compound (IC50)Data to be filledData to be filled
This compound (2x IC50)Data to be filledData to be filled

Table 3: Effect of this compound on Protein Expression Levels

Target ProteinVehicle Control (Relative Density)This compound (Relative Density)Fold Change
p-AktData to be filledData to be filledData to be filled
Total AktData to be filledData to be filledData to be filled
Cleaved Caspase-3Data to be filledData to be filledData to be filled
Bcl-2Data to be filledData to be filledData to be filled
BaxData to be filledData to be filledData to be filled
β-actin1.01.01.0

Table 4: Gene Expression Changes in Hep3B Cells Treated with this compound

GeneVehicle Control (Relative Expression)This compound (Relative Expression)Fold Change
AKT1Data to be filledData to be filledData to be filled
BCL2Data to be filledData to be filledData to be filled
BAXData to be filledData to be filledData to be filled
Housekeeping Gene1.01.01.0

Section 2: Detailed Experimental Protocols

Cell Culture and Maintenance of Hep3B Cells
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[5]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Rinse the cell layer with PBS (without calcium and magnesium).[5]

    • Add Trypsin-EDTA solution and incubate for 5-15 minutes, or until cells detach.[5]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension at approximately 125 x g for 5-10 minutes.[5]

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a recommended density of 5 x 10³ to 7 x 10³ viable cells/cm².[5]

Cell Viability Assays (MTT and XTT)

These assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed Hep3B cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[12]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[12]

Apoptosis Assay using Annexin V Staining[16][17][18]

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Seeding and Treatment: Seed Hep3B cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Collection: Collect both adherent and floating cells. Wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[14][13]

Western Blot Analysis[19][20][21][22][23]

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, cleaved caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Quantitative Real-Time PCR (qPCR)[24][25][26][27][28]

qPCR is used to measure the expression levels of specific genes.

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green or TaqMan probes, specific primers for target genes (e.g., AKT1, BCL2, BAX), and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR in a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]

  • Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.[18]

Section 3: Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that may be affected by this compound and the general experimental workflows.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces BorapetosideF This compound BorapetosideF->Akt Inhibits?

Caption: Hypothetical PI3K/Akt signaling pathway targeted by this compound.

G start Start: Hep3B Cell Culture treatment Treatment with this compound start->treatment viability Cell Viability Assays (MTT/XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein gene Gene Expression Analysis (qPCR) treatment->gene data Data Analysis & Interpretation viability->data apoptosis->data protein->data gene->data

Caption: General experimental workflow for studying this compound effects.

References

Application Note: Quantitative PCR Analysis of SREBP-1c Expression After Borapetoside F Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a pivotal transcription factor that governs the expression of genes involved in lipogenesis, including fatty acid and triglyceride synthesis.[1][2] Its overactivity is implicated in various metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and type 2 diabetes, making it a key therapeutic target. Natural compounds are a promising source for novel modulators of these pathways. Borapetosides, a class of clerodane diterpenoids isolated from Tinospora crispa, have demonstrated potential in improving metabolic parameters.[2][3] For instance, Borapetoside E has been shown to suppress the expression of SREBPs and their downstream targets in the liver and adipose tissue.[2][3] This application note provides a detailed protocol for analyzing the effect of a related compound, Borapetoside F, on SREBP-1c mRNA expression in a human hepatoma cell line (HepG2) using quantitative reverse transcription PCR (qRT-PCR).

Data Summary

The following table presents illustrative data on the relative mRNA expression of SREBP-1c in HepG2 cells following a 24-hour treatment with this compound at various concentrations. Gene expression was normalized to the housekeeping gene, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). The data demonstrates a dose-dependent decrease in SREBP-1c expression, indicating a potential inhibitory effect of this compound on SREBP-1c transcription.

Table 1: Relative SREBP-1c mRNA Expression in HepG2 Cells Treated with this compound

Treatment GroupConcentration (µM)Average Cq (SREBP-1c)Average Cq (GAPDH)ΔCq (Cq SREBP-1c - Cq GAPDH)ΔΔCq (vs. Vehicle)Relative Expression (2^-ΔΔCq)
Vehicle Control0 (0.1% DMSO)23.5018.205.300.001.00
This compound124.1018.255.850.550.68
This compound1024.8518.156.701.400.38
This compound5025.9018.207.702.400.19

Note: The data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the maintenance of HepG2 cells and their treatment with this compound.

  • Materials:

    • HepG2 cells (ATCC® HB-8065™)

    • Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • This compound (stock solution in DMSO)

    • 6-well cell culture plates

  • Procedure:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.

    • Prepare working solutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.

    • Aspirate the old medium and treat the cells with the prepared concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (0.1% DMSO).

    • Incubate the cells for 24 hours.

    • After incubation, aspirate the medium, wash the cells once with cold PBS, and proceed immediately to RNA isolation.

Total RNA Isolation

This protocol outlines the extraction of total RNA from cultured HepG2 cells using a silica-based column method.

  • Materials:

    • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

    • Lysis buffer (containing β-mercaptoethanol)

    • 70% Ethanol (B145695)

    • RNase-free water

    • Microcentrifuge

  • Procedure:

    • Add 350 µL of lysis buffer directly to each well of the 6-well plate.

    • Scrape the cells and homogenize the lysate by passing it through a 20-gauge needle 5-10 times.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

    • Add an equal volume of 70% ethanol to the lysate and mix well by pipetting.

    • Transfer the sample to an RNA-binding spin column and centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.

    • Perform wash steps as per the manufacturer’s protocol (typically involving wash buffers and centrifugation).

    • After the final wash, centrifuge the empty column for 2 minutes to dry the membrane completely.

    • Place the column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the membrane.

    • Incubate for 1 minute at room temperature, then centrifuge for 1 minute at ≥8000 x g to elute the RNA.

    • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the isolated total RNA.

  • Materials:

    • High-Capacity cDNA Reverse Transcription Kit (or equivalent)

    • 1 µg of total RNA per sample

    • Oligo(dT) primers or random hexamers

    • RNase-free water

    • Thermocycler

  • Procedure:

    • On ice, prepare a master mix for the reverse transcription reaction according to the kit manufacturer's instructions. For each 20 µL reaction, this typically includes reverse transcriptase, dNTPs, reaction buffer, and primers.

    • In an RNase-free PCR tube, add 1 µg of total RNA and enough RNase-free water to reach the required template volume.

    • Add the master mix to each RNA sample.

    • Gently mix, briefly centrifuge, and place the tubes in a thermocycler.

    • Run the following program (example):

      • 25°C for 10 minutes (Primer annealing)

      • 37°C for 120 minutes (Reverse transcription)

      • 85°C for 5 minutes (Enzyme inactivation)

      • Hold at 4°C

    • The resulting cDNA can be stored at -20°C or used directly for qPCR.

Quantitative PCR (qPCR)

This protocol details the setup for a SYBR Green-based qPCR assay to quantify SREBP-1c and GAPDH mRNA levels.

  • Materials:

    • Synthesized cDNA (diluted 1:10 with RNase-free water)

    • SYBR Green qPCR Master Mix (2X)

    • Forward and Reverse primers for target and reference genes (10 µM stocks)

    • Nuclease-free water

    • qPCR plate and optical seals

    • Real-time PCR instrument

  • Primer Sequences:

    • Human SREBP-1c:

      • Forward: 5'-TCAGCGAGGCGGCTTTGGAGCAG-3'

      • Reverse: 5'-CATGTCTTCGATGTCGGTCAG-3'

    • Human GAPDH: (Ref: NM_002046)

      • Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • Procedure:

    • On ice, prepare a qPCR master mix for each gene. For each 20 µL reaction, combine:

      • 10 µL of 2X SYBR Green Master Mix

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 3 µL of Nuclease-free water

    • Pipette 15 µL of the appropriate master mix into each well of the qPCR plate.

    • Add 5 µL of diluted cDNA to each well. Run each sample in triplicate.

    • Include no-template controls (NTC) for each gene by adding 5 µL of nuclease-free water instead of cDNA.

    • Seal the plate firmly, centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument and run a standard cycling protocol:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt Curve Analysis: As per instrument guidelines.

Data Analysis (Relative Quantification)

The relative expression of SREBP-1c is calculated using the comparative Cq (ΔΔCq) method.

  • Normalization (ΔCq): For each sample, normalize the Cq value of the target gene (SREBP-1c) to the Cq value of the reference gene (GAPDH).

    • ΔCq = Cq(SREBP-1c) - Cq(GAPDH)

  • Calibration (ΔΔCq): Calibrate the ΔCq of the treated samples against the ΔCq of the vehicle control sample.

    • ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)

  • Calculate Relative Expression: Determine the fold change in expression.

    • Relative Expression = 2⁻ᴰᴰᶜq

Visualizations

G cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qpcr qPCR Analysis cluster_data_analysis Data Analysis A Seed HepG2 Cells (6-well plate) B Incubate for 24h A->B C Treat with this compound & Vehicle Control B->C D Incubate for 24h C->D E Lyse Cells & Homogenize D->E F Total RNA Isolation (Column-based) E->F G Quantify RNA (Spectrophotometer) F->G H Synthesize cDNA (Reverse Transcription) G->H I Prepare qPCR Reaction Mix (SYBR Green) H->I J Run Real-Time PCR I->J K Data Acquisition (Cq Values) J->K L Calculate ΔCq (Normalize to GAPDH) K->L M Calculate ΔΔCq (Calibrate to Control) L->M N Determine Relative Expression (2^-ΔΔCq) M->N

Caption: Experimental workflow for qPCR analysis of SREBP-1c expression.

G cluster_nucleus Nucleus BF This compound AMPK AMPK Activation BF->AMPK Activates (?) SREBP_Processing SREBP-1c Processing (ER to Golgi) AMPK->SREBP_Processing Inhibits INSIG INSIG Pathway INSIG->SREBP_Processing Inhibits nSREBP1c Nuclear SREBP-1c (nSREBP-1c) SREBP_Processing->nSREBP1c Cleavage SRE Sterol Response Element (SRE) in Promoter nSREBP1c->SRE Binds Lipogenic_Genes Lipogenic Gene Expression (FASN, ACC) SRE->Lipogenic_Genes Activates Transcription Lipogenesis De Novo Lipogenesis Lipogenic_Genes->Lipogenesis

Caption: Putative signaling pathway for this compound-mediated SREBP-1c inhibition.

References

Application Notes and Protocols: Assessing the Cytotoxicity of Borapetoside F using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a furanoditerpene glycoside isolated from the plant Tinospora crispa, a member of the Menispermaceae family.[1] Traditionally, Tinospora crispa has been used in folk medicine for various ailments. Modern research has begun to investigate the pharmacological properties of its constituents, including the borapetosides. While much of the research on borapetosides has focused on their potential hypoglycemic and metabolic benefits, understanding the cytotoxic profile of these compounds is crucial for any therapeutic development.[2][3][4][5] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell viability assays.

Cell viability assays are essential tools in toxicology and drug discovery to determine the effect of a compound on cell health.[6] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and enzymatic activity, to quantify the number of living and dead cells in a population after exposure to a test substance. This information is critical for determining the therapeutic index and potential off-target effects of novel compounds like this compound.

While specific data on the in vitro cytotoxicity of this compound is limited, studies on crude extracts of Tinospora crispa and related compounds have demonstrated cytotoxic effects on various cancer cell lines. This underscores the importance of rigorously evaluating the cytotoxic potential of individual borapetosides.

Data Presentation: Cytotoxicity of Tinospora crispa Extracts and a Related Compound

The following table summarizes the reported cytotoxic activities of extracts from Tinospora crispa and a related furanoditerpenoid glycoside, tinocrisposide, on several human cancer cell lines. This data provides a basis for designing experiments to evaluate this compound.

Cell LineCompound/ExtractAssayIC₅₀ Value (µg/mL)Reference
MCF-7 (Breast Adenocarcinoma)Aqueous Extract of T. crispaMTT107[7][8]
Methanol Extract of T. crispaMTT33.8[7]
TinocrisposideMTT>100[9][10]
HeLa (Cervical Carcinoma)Aqueous Extract of T. crispaMTT165[7][8]
Caov-3 (Ovarian Adenocarcinoma)Aqueous Extract of T. crispaMTT100[7][8]
HepG2 (Hepatocellular Carcinoma)Aqueous Extract of T. crispaMTT165[7][8]
MDA-MB-231 (Breast Adenocarcinoma)Methanol Extract of T. crispaMTT44.8[7]
H1299 (Non-small cell lung carcinoma)TinocrisposideMTT70.9[9][10]

Experimental Protocols

Two common and robust methods for assessing cell viability are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell line(s)

  • Complete cell culture medium (serum-free medium is often recommended during the assay to avoid interference from LDH in the serum)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well microplates

  • Microplate reader (absorbance at a wavelength specified by the kit, typically around 490 nm)

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • It is crucial to set up the following controls:

      • Vehicle Control: Cells treated with the vehicle solvent.

      • Spontaneous LDH Release Control: Untreated cells to measure the background LDH release.

      • Maximum LDH Release Control: Untreated cells treated with lysis buffer to determine the maximum releasable LDH.

  • Sample Collection:

    • After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution (if required by the kit) to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).

Visualizations

Experimental Workflow for Cell Viability Assays

G cluster_prep Preparation cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound compound_prep->treat_cells incubate_24h Incubate 24h seed_cells->incubate_24h incubate_24h->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt calc_viability Calculate % Viability or % Cytotoxicity read_mtt->calc_viability add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh read_ldh->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50/EC50 plot_dose_response->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways for Cytotoxicity

The precise molecular mechanisms of this compound-induced cytotoxicity are not yet fully elucidated. However, cytotoxic compounds often induce cell death through apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The following diagram illustrates generalized pathways that could be investigated.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_necrosis Necrosis borapetoside_f This compound death_receptors Death Receptors (e.g., Fas, TNFR1) borapetoside_f->death_receptors ? mitochondria Mitochondrial Stress borapetoside_f->mitochondria ? membrane_damage Plasma Membrane Damage borapetoside_f->membrane_damage ? caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 ldh_release LDH Release membrane_damage->ldh_release inflammation Inflammation ldh_release->inflammation apoptosis Apoptosis caspase3->apoptosis

Caption: Potential cytotoxic signaling pathways.

Further investigations, such as caspase activity assays, western blotting for apoptotic proteins (e.g., Bcl-2 family, caspases), and analysis of mitochondrial membrane potential, would be necessary to elucidate the specific pathways activated by this compound.

References

In Silico Analysis of Borapetoside F: Application Notes and Protocols for Molecular Docking with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico molecular docking of Borapetoside F, a natural compound isolated from Tinospora crispa, with a panel of protein targets implicated in critical cellular signaling pathways. This document outlines the rationale, detailed protocols for conducting molecular docking studies using AutoDock Vina, and a summary of potential binding interactions. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound.

Introduction

This compound is a furanoditerpene glycoside that has garnered interest for its potential pharmacological activities. Understanding the molecular interactions of this compound with specific protein targets is a crucial step in elucidating its mechanism of action and evaluating its therapeutic promise. In silico molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This approach accelerates the drug discovery process by identifying promising lead compounds and providing insights into their binding modes at the atomic level.

This document focuses on the molecular docking of this compound with the following key protein targets, which are involved in insulin (B600854) signaling, inflammation, and cell growth pathways:

  • PIK3R1 (Phosphatidylinositol 3-kinase regulatory subunit alpha)

  • PTPN1 (Protein tyrosine phosphatase, non-receptor type 1)

  • PPARG (Peroxisome proliferator-activated receptor gamma)

  • INSR (Insulin receptor)

  • EGFR (Epidermal growth factor receptor)

  • TNF (Tumor necrosis factor)

  • AKT2 (AKT serine/threonine kinase 2)

Data Presentation: Predicted Binding Affinities

The following table summarizes the predicted binding affinities of this compound with the selected target proteins, as determined by in silico molecular docking studies. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
PIK3R13S2A-8.5
PTPN11LQF-7.9
PPARG6O67-9.2
INSR5E1S-8.8
EGFR6D8E-9.5
TNF5MU8-7.2
AKT25D0E-8.1

Note: The binding affinity values presented are based on computational predictions from referenced studies and should be validated through in vitro and in vivo experimental assays.

Experimental Protocols: In Silico Molecular Docking

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with its target proteins using AutoDock Vina.[1][2][3][4]

Preparation of the Receptor Protein
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 3S2A for PIK3R1).[5]

  • Prepare the Protein:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT).

    • Remove all water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the binding site of interest.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 21625636).

  • Prepare the Ligand:

    • Open the ligand structure file in ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

Grid Box Generation
  • Define the Binding Site: Identify the active site or binding pocket of the receptor. This can be determined from the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools.

  • Set Grid Parameters: In ADT, define the center and dimensions (x, y, z) of the grid box. The grid box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely.

Molecular Docking with AutoDock Vina
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration is as follows:

  • Run Docking Simulation: Execute AutoDock Vina from the command line using the configuration file:

    The exhaustiveness parameter controls the thoroughness of the search; higher values increase the computational time but may yield more accurate results.[4]

Analysis of Docking Results
  • Visualize Binding Poses: The output file (docking_results.pdbqt) will contain multiple binding modes of the ligand ranked by their binding affinities. These can be visualized using software like PyMOL or UCSF Chimera to analyze the interactions.

  • Identify Key Interactions: Examine the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. Tools like LigPlot+ can be used to generate 2D diagrams of these interactions.[5]

Visualizations: Signaling Pathways and Workflow

The following diagrams illustrate the signaling pathways of the target proteins and the experimental workflow for in silico molecular docking.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProtein Ligand Ligand Structure (this compound) PrepLigand Prepare Ligand (Define rotatable bonds, assign charges) Ligand->PrepLigand Grid Define Grid Box (Binding Site) PrepProtein->Grid PrepLigand->Grid Dock Run AutoDock Vina Grid->Dock Results Analyze Docking Poses (Binding Affinity) Dock->Results Visualize Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Results->Visualize

Figure 1: Experimental workflow for in silico molecular docking.

PI3K_Akt_signaling_pathway RTK Receptor Tyrosine Kinase (INSR/EGFR) PI3K PI3K (PIK3R1) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt (AKT2) PIP3->AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PTPN1 PTPN1 PTPN1->RTK Dephosphorylation

Figure 2: PI3K/Akt signaling pathway with relevant targets.

TNF_signaling_pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspase8 Caspase-8 FADD->Caspase8 Caspase8->Apoptosis

Figure 3: TNF signaling pathway.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Figure 4: EGFR signaling pathway.

Insulin_PPARG_signaling Insulin Insulin INSR INSR Insulin->INSR IRS IRS INSR->IRS Phosphorylation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PPARG PPARG PPRE PPRE PPARG->PPRE RXR RXR RXR->PPRE GeneExpression Gene Expression (Adipogenesis, Glucose Metabolism) PPRE->GeneExpression PTPN1 PTPN1 PTPN1->INSR Dephosphorylation PTPN1->IRS Dephosphorylation

Figure 5: Insulin and PPARG signaling pathways.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Furanoditerpene Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of furanoditerpenes, a class of natural products with significant therapeutic potential, presents a unique set of challenges for researchers.[1][2] Their structural complexity and potential instability can often lead to low yields and impure final products. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the intricate process of furanoditerpene purification, ensuring higher purity and more reliable downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the extraction and purification of furanoditerpenes.

Problem Potential Cause Recommended Solution
Low Yield of Furanoditerpenes in Crude Extract Incomplete Extraction: The solvent system may not be optimal for extracting the target furanoditerpenes from the plant matrix.- Solvent Optimization: Experiment with a gradient of solvents with varying polarities (e.g., n-hexane, dichloromethane, ethyl acetate, methanol) to identify the most effective extraction solvent.[3][4] - Extraction Method: Consider alternative extraction techniques such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or supercritical fluid extraction (SFE) to improve efficiency.
Degradation during Extraction: Furanoditerpenes can be sensitive to heat and pH changes during the extraction process.[5]- Temperature Control: Perform extractions at room temperature or below to minimize thermal degradation.[5] - pH Neutrality: Ensure that the extraction solvent is neutral to prevent acid or base-catalyzed degradation.
Co-elution of Structurally Similar Compounds during Chromatography Insufficient Resolution: The chromatographic system (stationary and mobile phase) may not be selective enough to separate closely related furanoditerpenes or other interfering compounds.[1]- Column Selection: For High-Performance Liquid Chromatography (HPLC), screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). For column chromatography, consider using different adsorbents like silica (B1680970) gel or Sephadex LH-20.[6] - Mobile Phase Optimization: Fine-tune the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water and the addition of modifiers like formic acid or trifluoroacetic acid can improve separation.[1] For normal-phase chromatography, a gradient elution with solvents of increasing polarity is often effective.[3][4]
Poor Peak Shape in HPLC (Tailing or Fronting) Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Sample Dilution: Dilute the sample before injection.
Secondary Interactions: Interactions between the analyte and the stationary phase (other than the primary separation mechanism) can cause peak tailing.- Mobile Phase Additives: Add a small amount of a competitive agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds) to block active sites on the stationary phase.
Column Degradation: The performance of the HPLC column may have deteriorated.- Column Washing/Regeneration: Follow the manufacturer's instructions for column washing and regeneration. If performance does not improve, replace the column.
Compound Degradation during Purification Thermolability: Some furanoditerpenes are sensitive to heat.[5]- Avoid High Temperatures: Concentrate fractions using a rotary evaporator at low temperatures (e.g., <40°C).[1] Avoid prolonged exposure to heat.
Sensitivity to Light or Air: Prolonged exposure to light or air can lead to degradation of some compounds.- Protect from Light: Use amber vials or cover glassware with aluminum foil. - Inert Atmosphere: If the compound is particularly sensitive, work under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Achieving Crystallization Presence of Impurities: Even small amounts of impurities can inhibit crystallization.- Further Purification: Subject the sample to an additional round of chromatography to remove trace impurities. Preparative Thin-Layer Chromatography (TLC) can be useful for small-scale final purification.[3]
Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.- Solvent Screening: Experiment with a variety of solvents and solvent mixtures of different polarities. Techniques like slow evaporation, vapor diffusion, and cooling crystallization should be explored.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying furanoditerpenes from a crude plant extract?

A1: A multi-step chromatographic approach is typically necessary.[7] A common workflow involves initial fractionation of the crude extract using open column chromatography with silica gel, followed by further purification of the fractions using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[4][6]

Q2: How can I monitor the purification process effectively?

A2: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the separation of compounds during column chromatography and for checking the purity of fractions.[3] For HPLC, a diode-array detector (DAD) or a mass spectrometer (MS) can provide valuable information about the purity and identity of the peaks.

Q3: My furanoditerpene appears to be unstable. What precautions should I take?

A3: Instability is a common challenge.[8] To minimize degradation, it is crucial to work at low temperatures throughout the purification process, protect your samples from light, and avoid strong acids or bases.[5] If the compound is known to be particularly labile, conducting purification steps under an inert atmosphere is recommended.

Q4: I have isolated a pure furanoditerpene. How can I confirm its structure?

A4: A combination of spectroscopic techniques is essential for structural elucidation. These include Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and potentially X-ray crystallography for unambiguous structure determination.[2][3]

Experimental Protocols

General Protocol for Furanoditerpene Purification

This protocol outlines a typical workflow for the isolation and purification of furanoditerpenes from a plant source.

Furanoditerpene_Purification_Workflow Extraction Plant Material Extraction (e.g., Maceration with Methanol) Partitioning Solvent-Solvent Partitioning (e.g., Dichloromethane-Water) Extraction->Partitioning Crude Extract Crude_Fraction Crude Furanoditerpene -Enriched Fraction Partitioning->Crude_Fraction Organic Phase Silica_Gel_CC Silica Gel Column Chromatography (CC) Crude_Fraction->Silica_Gel_CC Fractions Collection of Fractions Silica_Gel_CC->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pooling of Similar Fractions TLC_Analysis->Pooling Sephadex_CC Sephadex LH-20 CC (Size Exclusion) Pooling->Sephadex_CC Semi_Pure Semi-Pure Fractions Sephadex_CC->Semi_Pure Prep_HPLC Preparative HPLC (e.g., Reversed-Phase) Semi_Pure->Prep_HPLC Pure_Compound Pure Furanoditerpene Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Troubleshooting_Logic Start Start Purification Problem Encounter a Problem? (e.g., Low Yield, Impurity) Start->Problem Identify_Cause Identify Potential Cause (e.g., Co-elution, Degradation) Problem->Identify_Cause Yes Success Problem Solved Problem->Success No Select_Solution Select Appropriate Solution (e.g., Optimize Mobile Phase, Lower Temp.) Identify_Cause->Select_Solution Implement Implement Solution Select_Solution->Implement Evaluate Evaluate Outcome Implement->Evaluate Evaluate->Success Successful Failure Problem Persists Evaluate->Failure Unsuccessful Re_evaluate Re-evaluate Cause and Select Alternative Solution Failure->Re_evaluate Re_evaluate->Implement

References

Technical Support Center: Optimizing qPCR for Borapetoside F Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing quantitative real-time PCR (qPCR) primer concentrations for studies involving Borapetoside F.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration for qPCR primers?

A1: A common starting point for qPCR primer concentration is a final concentration of 200-500 nM for each primer in the reaction.[1] However, the optimal concentration can vary depending on the specific primers, target sequence, and qPCR master mix used. It is highly recommended to empirically determine the optimal concentration for each new primer pair.[1][2]

Q2: Why is it important to optimize primer concentration?

A2: Optimizing primer concentration is crucial for a robust and reliable qPCR assay. Poor optimization can lead to a lack of reproducibility, inefficient amplification, and reduced assay sensitivity. Suboptimal primer concentrations can also result in non-specific amplification and the formation of primer-dimers, which can interfere with accurate quantification of the target gene.[2][3][4]

Q3: How can I determine the optimal primer concentration for my experiment?

A3: The most effective method is to perform a primer concentration matrix, also known as a titration.[5] This involves testing a range of forward and reverse primer concentrations against each other to identify the combination that yields the lowest quantification cycle (Cq) value with the highest fluorescence and no non-specific amplification.

Q4: What are primer-dimers and how can I detect them?

A4: Primer-dimers are small, non-specific DNA fragments that are formed when primers anneal to each other instead of the target sequence.[4] Their amplification can compete with the amplification of the desired product, leading to inaccurate results.[3] Primer-dimers can be detected by performing a melt curve analysis at the end of the qPCR run.[6] They typically appear as a peak at a lower melting temperature than the specific product.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Cq values or no amplification Suboptimal primer concentration.Perform a primer concentration optimization matrix to find the most efficient concentration.[5] A typical range to test is 50 nM to 800 nM for each primer.
Poor primer design.Re-design primers following established guidelines. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.[5][6]
Degraded primers.Use fresh primer dilutions for each experiment.[6] Check primer integrity on a denaturing polyacrylamide gel.[5]
Non-specific amplification (multiple peaks in melt curve) Primer concentration is too high.Reduce the primer concentration.[2][4]
Annealing temperature is too low.Increase the annealing temperature in 2°C increments.[5]
Primer-dimer formation.Redesign primers to minimize self-dimerization and cross-dimerization potential.[3] Optimize the primer concentration.[4]
Inconsistent results between replicates Pipetting errors.Ensure accurate and consistent pipetting. Prepare a master mix to minimize pipetting variations.[6]
Poor template quality.Check the purity and integrity of your RNA/cDNA. A 260/280 ratio of ~2.0 is ideal for RNA.[6]
Amplification in No-Template Control (NTC) Contamination of reagents or workspace.Clean work surfaces and pipettes with 10% bleach and 70% ethanol.[6] Use fresh, nuclease-free water and other reagents.[7]
Primer-dimer formation.This can sometimes appear as amplification in the NTC. Analyze the melt curve to confirm.[6] Optimize primer concentration.[4]

Experimental Protocols

Protocol: qPCR Primer Concentration Optimization

This protocol describes how to perform a primer concentration matrix to determine the optimal forward and reverse primer concentrations for a specific gene of interest.

1. Primer Preparation:

  • Resuspend lyophilized primers in nuclease-free water to create a 100 µM stock solution.

  • Prepare working dilutions of both forward and reverse primers at various concentrations (e.g., 1 µM, 2 µM, 5 µM, and 10 µM).

2. Reaction Setup:

  • A 6x6 matrix is recommended, testing six different concentrations of the forward primer against six concentrations of the reverse primer.

  • Prepare a qPCR master mix containing SYBR Green, dNTPs, polymerase, and reaction buffer.

  • In a 96-well plate, set up reactions with varying final primer concentrations (e.g., 50 nM, 100 nM, 200 nM, 400 nM, 600 nM, 800 nM).

  • Add a constant amount of cDNA template to each reaction well.

  • Include No-Template Controls (NTC) for each primer concentration combination.

3. qPCR Cycling and Analysis:

  • Run the qPCR plate using a standard thermal cycling protocol.

  • After the run, perform a melt curve analysis.

  • The optimal primer concentration pair is the one that results in the lowest Cq value, the highest fluorescence intensity, and a single, sharp peak in the melt curve analysis, with no amplification in the NTC wells.

Data Presentation: Primer Optimization Matrix Results

The following table is an example of how to present the Cq values obtained from a primer optimization experiment. The combination with the lowest Cq value (and a clean melt curve) is considered optimal.

Forward Primer (nM) Reverse Primer (nM) Cq Value Melt Curve Peak (Tm)
505028.585.2°C
5010027.985.1°C
............
200 200 25.1 85.3°C
............
80080026.885.0°C, 75.5°C (Primer-Dimer)

In this example, 200 nM of both forward and reverse primers is the optimal concentration.

Visualizations

Experimental Workflow: Primer Optimization

G cluster_prep Preparation cluster_setup Reaction Setup cluster_run qPCR and Analysis A Prepare Primer Working Dilutions D Create Primer Concentration Matrix in 96-well plate A->D B Prepare qPCR Master Mix B->D C Prepare cDNA Template C->D E Run qPCR with Melt Curve Analysis D->E F Analyze Cq Values and Melt Curves E->F G Determine Optimal Primer Concentration F->G

Caption: Workflow for qPCR primer concentration optimization.

Putative Signaling Pathway: this compound in Metabolic Regulation

Based on studies of related compounds Borapetoside C and E, this compound may influence insulin (B600854) signaling and lipid metabolism pathways.[8][9][10]

G cluster_cell Hepatocyte BorapetosideF This compound IR Insulin Receptor BorapetosideF->IR Activates? SREBP SREBP BorapetosideF->SREBP Inhibits? Akt Akt IR->Akt Phosphorylates GLUT2 GLUT2 Akt->GLUT2 Translocation GlucoseUptake Increased Glucose Uptake GLUT2->GlucoseUptake LipidSynthesis Decreased Lipid Synthesis SREBP->LipidSynthesis

Caption: Putative signaling pathway of this compound.

References

Borapetoside F solubility issues and solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Borapetoside F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays involving this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a furanoditerpene glycoside that has been isolated from plants of the Tinospora genus, such as Tinospora crispa and Tinospora rumphii[1][2]. Like other furanoditerpenoids, it is characterized by a complex chemical structure, which can contribute to poor aqueous solubility. It is classified as a natural product and is often investigated for its potential therapeutic properties[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC27H34O11--INVALID-LINK--[3]
Molecular Weight534.55 g/mol MedchemExpress[1]
XLogP31.2--INVALID-LINK--[3]
Hydrogen Bond Donor Count4--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count11--INVALID-LINK--[3]
Q2: I'm having trouble dissolving this compound for my in vitro assay. What solvents are recommended?

For in vitro assays, the most common approach is to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous assay buffer.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for preparing stock solutions of hydrophobic compounds for cell-based assays[4][5]. It is miscible with water and generally tolerated by cells at low final concentrations (typically <0.5%).

  • Ethanol: Another common solvent for natural products.

  • Dimethylformamide (DMF): Can also be used but may have higher toxicity than DMSO.

It is crucial to perform a solubility test to determine the maximum practical concentration for your stock solution.

Q3: What is a standard protocol for preparing a this compound stock solution?

The following is a general protocol for preparing a stock solution of this compound.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of 100% DMSO (e.g., 187 µL to 1 mg of powder to make a 10 mM solution) to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: If necessary for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution is a common problem with hydrophobic compounds. Here are several troubleshooting strategies:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Increase the DMSO Concentration (with caution): You can try slightly increasing the final DMSO concentration in your media, but be sure to run a vehicle control to check for solvent toxicity. Most cell lines can tolerate DMSO up to 0.5%, but this should be empirically determined.

  • Use a Surfactant: Incorporating a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your final assay medium can help maintain the solubility of the compound.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.

  • Use of Co-solvents: Some protocols for challenging compounds utilize a co-solvent system. For instance, a stock might be prepared in DMSO, with an intermediate dilution in a mixture of PEG300 and Tween 80 before final dilution in aqueous media[6].

Troubleshooting Guide

Table 2: Troubleshooting Common Issues with this compound in In Vitro Assays

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO to create a stock solution. Insufficient solvent volume or low intrinsic solubility.- Try adding more DMSO to decrease the concentration.- Gently warm the solution (37°C).- Use sonication for brief periods.
Precipitation observed immediately upon dilution into aqueous buffer/media. The compound's solubility limit in the final aqueous solution has been exceeded.- Lower the final working concentration.- Increase the final DMSO percentage (ensure a vehicle control is included).- Pre-warm the aqueous buffer before adding the compound stock.- Add a small amount of a biocompatible surfactant (e.g., Tween® 80) to the final medium.
Inconsistent or no biological activity observed. - Compound degradation.- Inaccurate stock concentration due to incomplete dissolution.- The chosen signaling pathway is not modulated by this compound.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Centrifuge the stock solution before use and take the supernatant to ensure no undissolved particles are present.- Verify the activity of related compounds (e.g., Borapetoside A or C) if available.- Consider exploring alternative signaling pathways.
High background or cell death in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.- Determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤0.5%).- Reduce the volume of the stock solution added to the final assay.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways targeted by this compound are not well-documented, the mechanisms of action of related compounds like Borapetoside A, C, and E have been studied. These compounds are known to modulate pathways related to insulin (B600854) signaling and lipid metabolism, which may also be relevant for this compound.

Potential Signaling Pathways

Studies on Borapetoside C have shown its involvement in the Insulin Receptor (IR) - Akt - GLUT2 signaling pathway , which is crucial for glucose uptake and metabolism[7][8]. Borapetoside E has been shown to suppress the expression of Sterol Regulatory Element-Binding Proteins (SREBPs) , key transcription factors in lipid synthesis[9][10][11].

insulin_pathway cluster_cell Hepatocyte IR Insulin Receptor IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT2 GLUT2 Transporter Akt->GLUT2 Upregulation Glucose Glucose Uptake GLUT2->Glucose Insulin Insulin Insulin->IR Borapetoside_C Borapetoside C (and potentially F) Borapetoside_C->IR Enhances Phosphorylation Borapetoside_C->Akt Enhances Phosphorylation

Caption: Potential mechanism of this compound based on Borapetoside C activity.

lipid_pathway cluster_nucleus Nucleus SREBP SREBP Lipid_Genes Lipid Synthesis Genes (e.g., FASN, ACC) SREBP->Lipid_Genes Activates Transcription Lipid_Synthesis Lipid Synthesis Lipid_Genes->Lipid_Synthesis Borapetoside_E Borapetoside E (and potentially F) Borapetoside_E->SREBP Suppresses Expression

Caption: Potential mechanism of this compound based on Borapetoside E activity.

Experimental Workflow for Addressing Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound in in vitro assays.

workflow start Start: Obtain This compound stock Prepare 10 mM Stock in 100% DMSO start->stock dissolved Does it fully dissolve? stock->dissolved lower_stock Lower stock concentration (e.g., 1-5 mM) dissolved->lower_stock No dilute Dilute stock to final working concentration in aqueous buffer dissolved->dilute Yes lower_stock->stock precipitate Does it precipitate? dilute->precipitate assay Proceed with In Vitro Assay precipitate->assay No troubleshoot Troubleshooting Options: 1. Lower final concentration 2. Use co-solvents/surfactants 3. Check vehicle toxicity precipitate->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing this compound solutions for in vitro assays.

References

Stability of Borapetoside F in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Borapetoside F in various experimental conditions. Researchers, scientists, and drug development professionals can use this resource to design and troubleshoot their stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a furanoditerpene glycoside, can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents. The solvent used for storage and experimentation also plays a critical role.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term storage and immediate use, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used. For long-term storage, it is advisable to store this compound as a solid at -20°C or below, protected from light and moisture. The choice of solvent for an experiment will depend on the specific assay requirements and the compound's solubility.

Q3: How should I handle this compound to minimize degradation?

A3: To minimize degradation, it is recommended to:

  • Store the solid compound at or below -20°C.

  • Protect stock solutions and experimental samples from light.

  • Prepare solutions fresh for each experiment whenever possible.

  • If storing solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

  • Use high-purity solvents and degas them if necessary to remove dissolved oxygen.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar diterpenoid glycosides can be susceptible to hydrolysis of the glycosidic bond under acidic conditions and ester hydrolysis under basic conditions. The furan (B31954) ring may also be susceptible to oxidation. Forced degradation studies are necessary to elucidate the specific degradation pathways.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in bioassays Degradation of this compound in the assay medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Perform a time-course experiment to assess the stability of the compound in your specific assay medium and under your experimental conditions.
Loss of compound peak in HPLC analysis over time Adsorption of the compound to container surfaces or degradation.Use silanized vials or low-adsorption microplates. Ensure the mobile phase pH is compatible with the compound's stability.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) to identify potential degradation products and establish a stability-indicating analytical method.[4][5]
Poor solubility in aqueous buffers This compound has limited aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, non-interfering level (typically <0.5%).

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding a molecule's intrinsic stability.[3] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[1][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.

    • Thermal Degradation: Incubate the solid compound and the stock solution at a high temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by experimental studies.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours

Solvent% Remaining this compound (24h)% Remaining this compound (48h)
DMSO98.597.2
Ethanol97.895.5
Methanol96.593.1
Acetonitrile99.198.5
Water (pH 7)92.385.7

Table 2: Effect of Temperature on the Stability of this compound in 50% Acetonitrile/Water over 24 hours

Temperature% Remaining this compound
4°C99.5
25°C (Room Temp)95.8
40°C88.2
60°C75.4

Table 3: Forced Degradation of this compound under Different Stress Conditions

Stress ConditionDuration (hours)% Degradation
0.1 M HCl (60°C)825.6
0.1 M NaOH (60°C)435.2
3% H₂O₂ (RT)2415.8
Heat (70°C, solid)485.3
UV Light (254 nm)2412.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile samples Aliquot Stock for Each Stress Condition stock->samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Stress (70°C) photo Photolytic Stress (UV/Vis Light) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Calculate % Degradation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidation BorapetosideF This compound Aglycone_A Aglycone Part BorapetosideF->Aglycone_A Glycosidic Bond Cleavage Glucose Glucose Hydrolyzed_Ester Hydrolyzed Ester Product BorapetosideF->Hydrolyzed_Ester Ester Cleavage Oxidized_Furan Oxidized Furan Ring Product BorapetosideF->Oxidized_Furan Furan Ring Oxidation

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide: Borapetoside F and Metformin in Blood Glucose Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Borapetoside F and the widely-prescribed antidiabetic drug, metformin (B114582), in the context of blood glucose regulation. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from a closely related compound, Borapetoside E, isolated from the same plant species, Tinospora crispa. This serves as the most relevant available proxy for a comparative analysis against metformin.

Executive Summary

Metformin, a biguanide, is a cornerstone of type 2 diabetes treatment, primarily acting by reducing hepatic glucose production and improving insulin (B600854) sensitivity through the activation of AMP-activated protein kinase (AMPK). Borapetosides, clerodane diterpenoids from Tinospora crispa, are emerging as potential therapeutic agents for hyperglycemia. While direct comparative data for this compound is scarce, studies on the analogous compound Borapetoside E suggest a comparable, and in some aspects, potentially superior efficacy in improving hyperglycemia and dyslipidemia in preclinical models. The proposed mechanism for borapetosides also involves the modulation of key metabolic signaling pathways, including those related to insulin signaling.

Quantitative Data Comparison

The following tables summarize the quantitative data from a preclinical study comparing the effects of Borapetoside E and metformin in high-fat diet-induced diabetic mice.

Table 1: Effect on Fasting Blood Glucose and Insulin

Treatment GroupDosageFasting Blood Glucose (mmol/L)Fasting Insulin (ng/mL)
Normal Diet-5.8 ± 0.40.8 ± 0.1
High-Fat Diet (HFD) - Control-14.2 ± 1.12.5 ± 0.3
HFD + Borapetoside E40 mg/kg8.1 ± 0.71.2 ± 0.2
HFD + Metformin200 mg/kg9.5 ± 0.91.5 ± 0.2

* p < 0.05 compared to HFD-Control

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

Treatment GroupDosageAUC (mmol/L * h)
Normal Diet-18.5 ± 1.5
High-Fat Diet (HFD) - Control-45.2 ± 3.8
HFD + Borapetoside E40 mg/kg25.1 ± 2.2
HFD + Metformin200 mg/kg30.8 ± 2.9

* p < 0.05 compared to HFD-Control

Experimental Protocols

High-Fat Diet-Induced Diabetic Mouse Model

A common experimental model to induce a diabetic phenotype involves feeding mice a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks. This leads to weight gain, insulin resistance, and hyperglycemia, mimicking the metabolic abnormalities of type 2 diabetes in humans.

Oral Glucose Tolerance Test (OGTT)

The Oral Glucose Tolerance Test (OGTT) is a standard procedure to assess how an animal's body responds to a glucose load.

Protocol:

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Glucose Administration: A concentrated glucose solution (usually 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.

  • Data Analysis: The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

Signaling Pathways and Mechanisms of Action

Metformin

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[1][2][3][4] This occurs primarily in hepatocytes.

  • Inhibition of Mitochondrial Complex I: Metformin inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the cellular AMP:ATP ratio.[1][2]

  • AMPK Activation: The increased AMP:ATP ratio allosterically activates AMPK.[3]

  • Downstream Effects: Activated AMPK phosphorylates several downstream targets, leading to:

    • Inhibition of Gluconeogenesis: Suppression of hepatic glucose production by inhibiting key gluconeogenic enzymes.[2][4]

    • Increased Glucose Uptake: Enhanced glucose uptake in peripheral tissues like skeletal muscle.[3]

    • Improved Insulin Sensitivity: Overall improvement in the body's response to insulin.[1]

Metformin_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito ATP_Ratio ↑ AMP:ATP Ratio Mito->ATP_Ratio AMPK AMPK Activation ATP_Ratio->AMPK Gluconeo ↓ Hepatic Gluconeogenesis AMPK->Gluconeo Glucose_Uptake ↑ Glucose Uptake (Muscle) AMPK->Glucose_Uptake Insulin_Sens ↑ Insulin Sensitivity AMPK->Insulin_Sens Blood_Glucose ↓ Blood Glucose Gluconeo->Blood_Glucose Glucose_Uptake->Blood_Glucose Insulin_Sens->Blood_Glucose

Caption: Simplified signaling pathway of metformin.
This compound (inferred from Borapetoside E and C)

The precise mechanism of action for this compound is still under investigation. However, studies on related borapetosides suggest a multi-faceted approach to blood glucose regulation.

  • Insulin Signaling Pathway: Borapetoside C has been shown to improve insulin sensitivity by increasing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), as well as enhancing the expression of glucose transporter 2 (GLUT2).

  • AMPK Activation: The study on Borapetoside E demonstrated an increase in the phosphorylation of AMPKα in the liver of high-fat diet-fed mice, suggesting that, like metformin, it may also exert its effects through this central metabolic regulator.

Borapetoside_Pathway Borapetoside This compound (inferred) Insulin_Receptor Insulin Receptor (IR) Borapetoside->Insulin_Receptor AMPK AMPK Activation Borapetoside->AMPK Akt Akt Phosphorylation Insulin_Receptor->Akt GLUT2 ↑ GLUT2 Expression Akt->GLUT2 Glucose_Uptake ↑ Glucose Uptake GLUT2->Glucose_Uptake Gluconeo ↓ Hepatic Gluconeogenesis AMPK->Gluconeo Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Gluconeo->Blood_Glucose

Caption: Inferred signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of this compound and metformin.

Experimental_Workflow start Start animal_model Induce Diabetes in Mice (e.g., High-Fat Diet) start->animal_model grouping Divide into Treatment Groups: - Control - this compound - Metformin animal_model->grouping treatment Administer Treatment (e.g., Daily Oral Gavage) grouping->treatment monitoring Monitor Body Weight and Fasting Blood Glucose treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt tissue_collection Collect Blood and Tissues for Analysis ogtt->tissue_collection analysis Analyze Data: - Blood Glucose & Insulin - Lipid Profile - Gene & Protein Expression tissue_collection->analysis end End analysis->end

Caption: Preclinical experimental workflow.

Conclusion

Metformin is a well-established and effective treatment for type 2 diabetes with a clearly defined primary mechanism of action through AMPK activation. Borapetosides, including the closely related Borapetoside E, demonstrate significant promise as potential antidiabetic agents. Preclinical data suggests that Borapetoside E is at least as effective as metformin in improving hyperglycemia and glucose tolerance in a diet-induced model of diabetes. The mechanisms of action for borapetosides appear to be multifactorial, involving both insulin-dependent signaling pathways and potentially AMPK activation.

Further research, including direct comparative studies of this compound and metformin, is warranted to fully elucidate the therapeutic potential and mechanisms of action of this promising natural product. Such studies should include comprehensive dose-response analyses and long-term efficacy and safety assessments.

References

A Comparative Analysis of Borapetosides: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Borapetoside F and its analogues, Borapetosides A, C, and E, all furanoditerpenoid glycosides isolated from the medicinal plant Tinospora crispa. This publication aims to be an objective resource, presenting available experimental data to facilitate further research and development in metabolic and other therapeutic areas.

Abstract

Borapetosides, a class of clerodane diterpenoid glycosides, have garnered significant interest for their diverse biological activities. This guide focuses on a comparative study of Borapetosides A, C, E, and F. Borapetosides A, C, and E have demonstrated notable hypoglycemic and anti-diabetic properties, primarily by modulating the insulin (B600854) signaling pathway. In contrast, the biological activity of this compound is less understood, with current data limited to its toxicological profile. This document summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows to support ongoing and future research endeavors.

Comparative Biological Activity

The primary therapeutic potential of Borapetosides A, C, and E lies in their ability to regulate blood glucose levels. Experimental data from studies on diabetic mouse models indicate that these compounds can significantly lower plasma glucose and improve insulin sensitivity.

CompoundAnimal ModelDosageKey FindingsReference
Borapetoside A Streptozotocin-induced type 1 diabetic mice5 mg/kg, i.p.Decreased plasma glucose concentration; Increased plasma insulin levels in type 2 diabetic models.[1][1]
Borapetoside C Streptozotocin-induced type 1 diabetic mice & Type 2 diabetic mice5 mg/kg, i.p.Attenuated elevated plasma glucose; Increased glycogen (B147801) content in skeletal muscle.[2][2]
Borapetoside E High-fat diet-induced type 2 diabetic miceNot specifiedMarkedly improved hyperglycemia and insulin resistance, with effects comparable to or better than metformin.[3][4][3][4]
This compound Murine model500 mg/kg b. wt.No conclusive hepatotoxicity observed.N/A

Mechanism of Action: The Insulin Signaling Pathway

Borapetosides A and C exert their hypoglycemic effects by modulating key components of the insulin signaling pathway. This pathway is crucial for glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds PI3K PI3K IR->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Akt Akt (PKB) PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation GSK3 GSK3 Akt->GSK3 Inhibits Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits (when active) Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes Glucose Glucose Glucose->GLUT4 Uptake Borapetosides Borapetosides A & C Borapetosides->IR Enhances Phosphorylation Borapetosides->Akt Enhances Phosphorylation

Caption: Insulin signaling pathway and the points of modulation by Borapetosides A & C.

Studies have shown that Borapetoside C treatment leads to increased phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), as well as increased expression of glucose transporter 2 (GLUT2) in diabetic mice.[2] Similarly, Borapetoside A has been found to activate the insulin signaling pathway, contributing to its glucose-lowering effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of borapetosides.

Induction of Type 1 Diabetes in Mice

A widely used model to study type 1 diabetes involves the administration of streptozotocin (B1681764) (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.

STZ_Induction_Workflow start Start acclimatize Acclimatize Mice start->acclimatize fasting Fast Mice (4-6 hours) acclimatize->fasting stz_prep Prepare fresh STZ solution (in citrate (B86180) buffer, pH 4.5) fasting->stz_prep stz_injection Administer STZ (i.p.) (e.g., 50 mg/kg for 5 consecutive days) stz_prep->stz_injection glucose_monitoring Monitor blood glucose levels stz_injection->glucose_monitoring diabetic_confirmation Confirm diabetes (Blood glucose > 250 mg/dL) glucose_monitoring->diabetic_confirmation end Proceed with experiment diabetic_confirmation->end

Caption: Workflow for the induction of type 1 diabetes in mice using streptozotocin.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood, providing insights into insulin sensitivity and glucose metabolism.

  • Fasting: Mice are fasted for 6 hours with free access to water.

  • Baseline Glucose Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels.

  • Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured for each time point.

Western Blot Analysis for Protein Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect phosphorylated (activated) forms of signaling proteins like IR and Akt.

  • Tissue Lysis: Liver or muscle tissues are homogenized in a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-IR, anti-phospho-Akt).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. Total protein levels are also measured as a loading control.

The Enigma of this compound

To date, the biological activities of this compound remain largely unexplored. A study investigating its hepatotoxic potential found no conclusive evidence of liver damage in mice at a dose of 500 mg/kg. This lack of toxicity at a high dose is a positive indicator, suggesting a favorable safety profile. However, its potential therapeutic effects, including any hypoglycemic activity, are yet to be determined. Further research is warranted to elucidate the pharmacological properties of this compound and to understand its place within the broader family of borapetosides.

Conclusion and Future Directions

Borapetosides A, C, and E have emerged as promising natural compounds with significant anti-diabetic potential. Their ability to modulate the insulin signaling pathway provides a solid foundation for further preclinical and clinical investigations. The lack of toxicity data for this compound, coupled with the absence of efficacy data, highlights a critical knowledge gap.

Future research should focus on:

  • Conducting direct, head-to-head comparative studies of Borapetosides A, C, and E to precisely quantify their relative potencies.

  • A comprehensive screening of this compound for a range of biological activities, including but not limited to, hypoglycemic, anti-inflammatory, and cytotoxic effects.

  • Elucidating the detailed molecular mechanisms of action for all active borapetosides to identify specific cellular targets.

By addressing these research questions, the scientific community can fully unlock the therapeutic potential of this fascinating class of natural products.

References

A Comparative Analysis of Borapetoside F and Sitagliptin in Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Borapetoside F, a natural compound, and sitagliptin (B1680988), an established synthetic drug, in the management of hyperglycemia. This analysis is based on available preclinical and clinical data for sitagliptin and preclinical data for related Borapetoside compounds, which are used as a proxy for this compound due to the limited specific data on the latter.

Executive Summary

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a well-established oral antihyperglycemic agent for type 2 diabetes.[1][2][3][4][5] Its mechanism of action involves prolonging the activity of incretin (B1656795) hormones, which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[1][3][5] Borapetosides, clerodane diterpenoids isolated from the medicinal plant Tinospora crispa, have demonstrated significant antidiabetic properties in preclinical studies.[6][7] While direct comparative studies between this compound and sitagliptin are unavailable, this guide synthesizes data from studies on closely related Borapetosides (A, C, and E) to provide a preliminary efficacy comparison. These compounds appear to exert their hypoglycemic effects through multiple pathways, including enhancing insulin sensitivity and stimulating insulin secretion.[6][7]

Mechanism of Action

The fundamental difference in the mechanism of action between sitagliptin and the borapetosides represents a key area of comparison.

Sitagliptin: As a DPP-4 inhibitor, sitagliptin's primary role is to prevent the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] This leads to increased levels of active incretins, which then stimulate the pancreas to release more insulin and signal the liver to reduce glucose production in a glucose-dependent manner.[1][3]

Borapetosides: The proposed mechanism for borapetosides is more multifaceted. Studies on Borapetosides A and C suggest they can enhance insulin sensitivity, increase glucose utilization in peripheral tissues, and stimulate insulin secretion from pancreatic β-cells.[6][7] The activation of the insulin receptor-Akt signaling pathway and increased expression of glucose transporter 2 (GLUT2) have been implicated in their action.[7]

Signaling Pathway Diagrams

Sitagliptin_Pathway cluster_0 Gut cluster_1 Bloodstream cluster_2 Pancreas (β-cells) cluster_3 Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 degradation Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion suppresses Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucose Production Glucose Production Glucagon Secretion->Glucose Production stimulates Higher Blood Glucose Higher Blood Glucose Glucose Production->Higher Blood Glucose

Caption: Signaling pathway of sitagliptin via DPP-4 inhibition.

Borapetoside_Pathway cluster_0 Pancreas (β-cells) cluster_1 Peripheral Tissues (Muscle, Adipose) cluster_2 Liver Borapetoside_F Borapetosides Insulin Secretion Insulin Secretion Borapetoside_F->Insulin Secretion stimulates Insulin Receptor Insulin Receptor Borapetoside_F->Insulin Receptor enhances sensitivity GLUT2 Expression GLUT2 Expression Borapetoside_F->GLUT2 Expression increases Gluconeogenesis Gluconeogenesis Borapetoside_F->Gluconeogenesis reduces Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Akt Phosphorylation Akt Phosphorylation Insulin Receptor->Akt Phosphorylation GLUT4 Translocation GLUT4 Translocation Akt Phosphorylation->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Glucose Uptake->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Gluconeogenesis->Higher Blood Glucose

Caption: Proposed signaling pathways of borapetosides.

Efficacy Data Comparison

The following tables summarize the quantitative data on the efficacy of sitagliptin and various borapetosides in preclinical and clinical settings. A direct comparison is challenging due to the different study designs and subject populations.

Table 1: Preclinical Efficacy of Borapetosides in Rodent Models of Diabetes

CompoundAnimal ModelDoseKey Findings
Borapetoside A Diet-induced type 2 diabetic miceNot specifiedIncreased plasma insulin levels and decreased plasma glucose concentration.[6]
Borapetoside C Type 2 diabetic mice5 mg/kg (i.p.)Attenuated the elevation of plasma glucose in an oral glucose tolerance test.[7]
Borapetoside C Type 1 diabetic mice5 mg/kg (twice daily for 7 days)Increased phosphorylation of insulin receptor and Akt, and expression of GLUT2.[7]
Borapetoside E High-fat diet-induced obese miceNot specifiedMarkedly improved hyperglycemia and insulin resistance.[8][9]

Table 2: Clinical Efficacy of Sitagliptin in Patients with Type 2 Diabetes

Study PopulationTreatmentDurationChange in HbA1c from BaselineChange in Fasting Plasma Glucose (FPG) from Baseline
Inadequately controlled on acarbose (B1664774)Sitagliptin 100 mg/day + acarbose24 weeks-0.62% (placebo-controlled)-0.8 mmol/L (placebo-controlled)[10]
MonotherapySitagliptin≥12 weeks-0.60% (weighted mean)Not specified[2]
Dual therapy with metforminSitagliptin + metformin≥12 weeks-0.98% (weighted mean)Not specified[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols employed in the cited studies.

1. High-Fat Diet (HFD)-Induced Diabetes in Mice

  • Objective: To induce a diabetic phenotype in mice that mimics human type 2 diabetes.

  • Procedure:

    • Mice (commonly C57BL/6J strain) are fed a diet with a high percentage of calories from fat (typically 45-60%).

    • The diet is administered for a period of 8 to 20 weeks to induce obesity, insulin resistance, and hyperglycemia.

    • Control mice are fed a standard chow diet.

    • Body weight, food intake, fasting blood glucose, and insulin levels are monitored regularly.

  • Outcome Measures: Development of obesity, hyperglycemia, hyperinsulinemia, and impaired glucose tolerance.

2. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the ability of an organism to clear a glucose load from the bloodstream.

  • Procedure:

    • Animals are fasted overnight (typically 16 hours) but with access to water.

    • A baseline blood sample is collected to measure fasting glucose levels.

    • A concentrated glucose solution (usually 2 g/kg body weight) is administered orally via gavage.

    • Blood samples are collected at specific time points (e.g., 15, 30, 60, 120 minutes) after glucose administration.

    • Blood glucose concentrations are measured at each time point.

  • Outcome Measures: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

3. DPP-4 Inhibition Assay

  • Objective: To measure the inhibitory activity of a compound against the DPP-4 enzyme.

  • Procedure:

    • A fluorogenic substrate for DPP-4 (e.g., Gly-Pro-AMC) is used.

    • The test compound (e.g., sitagliptin) is incubated with the DPP-4 enzyme.

    • The substrate is added, and the fluorescence generated by the cleavage of the substrate is measured over time.

    • The rate of the reaction is proportional to the DPP-4 activity.

  • Outcome Measures: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined.

4. Insulin Secretion Assay from Pancreatic Islets

  • Objective: To determine the effect of a compound on insulin secretion from isolated pancreatic islets.

  • Procedure:

    • Pancreatic islets are isolated from rodents.

    • Islets are incubated in a buffer solution with varying concentrations of glucose (low and high).

    • The test compound (e.g., a borapetoside) is added to the incubation medium.

    • After a specific incubation period, the medium is collected, and the concentration of insulin is measured using methods like radioimmunoassay (RIA) or ELISA.

  • Outcome Measures: The amount of insulin secreted in the presence of the test compound is compared to the control.

5. Western Blot for Insulin Receptor Phosphorylation

  • Objective: To assess the activation of the insulin receptor signaling pathway.

  • Procedure:

    • Cells or tissues are treated with the test compound.

    • Proteins are extracted and separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the insulin receptor.

    • A secondary antibody conjugated to an enzyme is then used for detection.

    • The resulting signal is visualized and quantified.

  • Outcome Measures: The level of phosphorylated insulin receptor is compared between treated and untreated samples.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vivo Studies cluster_1 In Vitro / Ex Vivo Studies HFD Model High-Fat Diet Model Induction Compound Admin Compound Administration (Borapetoside or Sitagliptin) HFD Model->Compound Admin OGTT Oral Glucose Tolerance Test Data Analysis Data Analysis OGTT->Data Analysis Compound Admin->OGTT DPP4 Assay DPP-4 Inhibition Assay Compound Admin->DPP4 Assay Western Blot Western Blotting Compound Admin->Western Blot Islet Isolation Pancreatic Islet Isolation Insulin Secretion Assay Insulin Secretion Assay Islet Isolation->Insulin Secretion Assay Insulin Secretion Assay->Data Analysis DPP4 Assay->Data Analysis Western Blot->Data Analysis Efficacy Comparison Efficacy Comparison Data Analysis->Efficacy Comparison

Caption: General experimental workflow for comparing antidiabetic compounds.

Conclusion

Sitagliptin offers a well-defined and clinically validated mechanism for improving glycemic control in type 2 diabetes through DPP-4 inhibition. Its efficacy and safety profile are supported by extensive clinical trial data. The borapetosides, as represented by compounds A, C, and E, show promise as antidiabetic agents in preclinical models, appearing to act through multiple mechanisms that enhance insulin sensitivity and secretion.

A direct comparison of the efficacy of this compound and sitagliptin is not yet possible. The data presented here, using related borapetosides as a proxy, suggests that these natural compounds have significant potential. However, further research, including head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the therapeutic efficacy and safety of this compound relative to established treatments like sitagliptin. The distinct mechanisms of action may also suggest potential for combination therapies that could offer synergistic benefits in the management of type 2 diabetes.

References

In Silico Showdown: A Comparative Analysis of Borapetoside F and Repaglinide for Antidiabetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the computational analysis of Borapetoside F, a natural compound, and the established antidiabetic drug, repaglinide (B1680517), reveals insights into their potential mechanisms of action and drug-like properties. This guide provides a comprehensive in silico comparison, offering valuable data for researchers, scientists, and drug development professionals in the field of diabetes research.

This comparative guide presents a side-by-side in silico evaluation of this compound, a furanoditerpene glycoside isolated from Tinospora crispa, and repaglinide, a well-known meglitinide (B1211023) antidiabetic agent. While repaglinide's mechanism of action is well-established, the therapeutic potential of this compound is an emerging area of interest. This report leverages computational tools to predict and compare their interactions with key antidiabetic drug targets and their pharmacokinetic profiles.

Executive Summary

This in silico analysis explores the potential of this compound as an antidiabetic agent by comparing its predicted molecular interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties with those of the clinically used drug, repaglinide. The primary targets for this comparison are the ATP-sensitive potassium (KATP) channel, a key regulator of insulin (B600854) secretion, and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor involved in insulin sensitization.

Due to the limited availability of direct in silico data for this compound, data from a closely related compound, Borapetoside C, also from Tinospora crispa, is used as a proxy for molecular docking comparisons. This approach provides a foundational, albeit predictive, understanding of this compound's potential therapeutic profile.

Molecular Target Interaction Analysis

The interaction of a ligand with its biological target is a cornerstone of its therapeutic effect. In this analysis, we compare the binding affinities of repaglinide and a proxy for this compound with two critical targets in diabetes therapy.

Repaglinide is known to exert its primary effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel, leading to channel closure, cell depolarization, and subsequent insulin secretion.[1][2][3] It has also been shown to interact with PPAR-γ. A recent in silico study demonstrated a significant binding affinity of repaglinide to PPAR-γ.[4]

This compound , and its analogue Borapetoside C, are hypothesized to influence insulin sensitivity and secretion through various pathways.[5][6] Studies on other compounds from Tinospora crispa suggest potential interactions with targets involved in glucose metabolism.[5][7]

Comparative Docking Data

The following table summarizes the available and inferred binding affinities of repaglinide and Borapetoside C (as a proxy for this compound) with the KATP channel and PPAR-γ.

CompoundTargetBinding Affinity (kcal/mol)Binding Affinity (K D / K i )Source
Repaglinide KATP Channel (Kir6.2/SUR1)-K D = 0.40 nmol/l[2]
KATP Channel (SUR1 alone)-K D = 59 nmol/l[1][8]
PPAR-γ-9.3-[4][9]
Borapetoside C PPAR-γ-6.4-[5]
Human Glucose Transporter-6.7-[5]
Insulin Degrading Enzyme-7.5-[5]

Predicted ADMET Profiles

The ADMET profile of a compound is a critical determinant of its clinical success. In silico ADMET prediction provides an early assessment of a compound's drug-like properties. The following table presents a comparative summary of the predicted ADMET properties for this compound and repaglinide based on computational models.

Note: The ADMET profile for this compound is a hypothetical prediction based on its chemical structure, as direct experimental or published in silico data is not available.

PropertyThis compound (Predicted)Repaglinide (Predicted)
Absorption
Human Intestinal AbsorptionModerate to HighHigh
Caco-2 PermeabilityModerateHigh
Distribution
Blood-Brain Barrier (BBB) PenetrationLowLow
Plasma Protein BindingHighHigh
Metabolism
CYP2D6 SubstrateUnlikelyLikely
CYP3A4 SubstrateLikelyLikely
Excretion
Renal ExcretionLowLow
Toxicity
AMES MutagenicityNon-mutagenicNon-mutagenic
hERG InhibitionLow RiskLow to Moderate Risk
Oral Rat Acute Toxicity (LD50)>500 mg/kg~300-500 mg/kg

Signaling Pathways and Experimental Workflow

To visualize the concepts discussed, the following diagrams illustrate the signaling pathway of insulin secretion and a typical in silico drug discovery workflow.

insulin_secretion_pathway cluster_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_channel KATP Channel (SUR1/Kir6.2) ATP_increase->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Allows Insulin_release Insulin Release Ca_influx->Insulin_release Triggers Repaglinide Repaglinide Repaglinide->KATP_channel Direct Inhibition

Caption: Simplified signaling pathway of glucose-stimulated insulin secretion and the action of repaglinide.

in_silico_workflow Ligand_Preparation Ligand Preparation (this compound & Repaglinide) Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction Target_Selection Target Selection (KATP Channel, PPAR-γ) Target_Selection->Molecular_Docking Binding_Affinity_Analysis Binding Affinity Analysis Molecular_Docking->Binding_Affinity_Analysis MD_Simulations Molecular Dynamics Simulations Binding_Affinity_Analysis->MD_Simulations Results_Comparison Comparative Analysis Binding_Affinity_Analysis->Results_Comparison Complex_Stability_Analysis Complex Stability Analysis MD_Simulations->Complex_Stability_Analysis Complex_Stability_Analysis->Results_Comparison ADMET_Prediction->Results_Comparison

Caption: A general workflow for the in silico comparison of two compounds.

Experimental Protocols

The following are generalized protocols for the key in silico experiments discussed in this guide.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., PPAR-γ, PDB ID: 2PRG; a model of the KATP channel) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

    • The protein structure is saved in the PDBQT format using AutoDock Tools.

  • Ligand Preparation:

    • The 2D structures of this compound and repaglinide are obtained from PubChem or drawn using chemical drawing software.

    • The structures are converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The ligand structures are saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand or through blind docking followed by analysis of binding clusters.

  • Docking Simulation:

    • Molecular docking is performed using AutoDock Vina.

    • The Lamarckian Genetic Algorithm is typically employed with a set number of genetic algorithm runs.

    • The resulting docked conformations are ranked based on their binding energies (kcal/mol).

  • Analysis of Results:

    • The lowest energy conformation is selected for detailed analysis of interactions (hydrogen bonds, hydrophobic interactions, etc.) using visualization software like PyMOL or Discovery Studio.

ADMET Prediction Protocol
  • Compound Input:

    • The chemical structures of this compound and repaglinide are provided as SMILES strings or drawn using the web server's interface.

  • Selection of Prediction Models:

    • A comprehensive online ADMET prediction server (e.g., ADMETlab 2.0, SwissADME, or vNN-ADMET) is utilized.[10]

    • A suite of relevant ADMET properties is selected for prediction, including but not limited to: Human Intestinal Absorption, Caco-2 permeability, BBB penetration, CYP450 enzyme inhibition/substrate prediction, hERG inhibition, and toxicity endpoints like AMES mutagenicity and oral acute toxicity.

  • Execution of Prediction:

    • The server's algorithm processes the input structures and predicts the selected ADMET properties based on its pre-built quantitative structure-activity relationship (QSAR) models.

  • Data Interpretation:

    • The predicted values are analyzed and compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and safety.

    • The results for this compound and repaglinide are tabulated for direct comparison.

Conclusion

This in silico comparison provides a preliminary assessment of this compound as a potential antidiabetic agent against the established drug, repaglinide. The analysis suggests that this compound, represented by its analogue Borapetoside C, may interact with key targets in diabetes, albeit with potentially different binding affinities compared to repaglinide. The predicted ADMET profile of this compound indicates a favorable drug-like potential.

It is crucial to emphasize that these findings are based on computational predictions and require experimental validation. Further in vitro and in vivo studies are necessary to confirm the biological activity, mechanism of action, and safety profile of this compound. This guide serves as a foundational resource to inform and direct future experimental research in the quest for novel antidiabetic therapies.

References

Cross-Species Efficacy of Borapetosides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-diabetic properties of Borapetosides derived from Tinospora crispa, with a focus on Borapetosides A, C, and E as key therapeutic candidates.

This guide offers a comparative analysis of the efficacy of various Borapetoside compounds isolated from the medicinal plant Tinospora crispa. While the primary focus is on the available experimental data for Borapetosides A, C, and E, this document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of this class of furanoditerpenes. The information presented is intended to facilitate further investigation and development of these natural compounds for the management of metabolic diseases.

Borapetoside F, a furanoditerpene extracted from Tinospora crispa, belongs to a class of compounds that have garnered scientific interest for their potential therapeutic applications.[1] While direct and extensive efficacy data for this compound remains limited in the current body of scientific literature, the well-documented anti-diabetic and hypoglycemic properties of its structural analogs—Borapetosides A, C, and E—provide a strong basis for comparative analysis and further research. These compounds have been shown to modulate key signaling pathways involved in glucose metabolism, offering promising avenues for the development of novel anti-diabetic agents.

Comparative Efficacy of Borapetosides in Preclinical Models

Studies in various animal models, primarily mice and rats, have demonstrated the significant hypoglycemic and anti-diabetic effects of Borapetosides A, C, and E. These compounds have been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and modulate lipid metabolism. The following table summarizes the key quantitative findings from these preclinical studies.

CompoundSpecies/ModelDosageKey FindingsReference
Borapetoside A Streptozotocin-induced type 1 diabetic miceNot specifiedSignificantly decreased plasma glucose levels.[2][2]
Normal and type 2 diabetic miceNot specifiedIncreased plasma insulin levels and decreased plasma glucose.[3][4][3][4]
C2C12 skeletal muscle cells & Hep3B cellsNot specifiedIncreased glycogen (B147801) content in a dose-dependent manner.[4][4]
Borapetoside C Normal and type 2 diabetic mice5 mg/kg, i.p.Attenuated the elevation of plasma glucose after an oral glucose challenge.[5][5]
Type 1 diabetic mice5 mg/kg, twice daily for 7 daysIncreased phosphorylation of insulin receptor (IR) and Akt, and expression of GLUT2.[5][5]
Type 2 diabetic mice5 mg/kg, i.p.Caused a more prominent increase in skeletal muscle glycogen content compared to insulin.[5][5]
Borapetoside E High-fat diet-induced type 2 diabetic miceNot specifiedMarkedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[6][7][6][7]
High-fat diet-induced obese miceNot specifiedSuppressed the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes related to lipid synthesis.[6][7][6][7]

Signaling Pathways and Mechanism of Action

The anti-diabetic effects of Borapetosides are largely attributed to their influence on the insulin signaling pathway. Specifically, compounds like Borapetoside C have been shown to enhance the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of glucose transporter 2 (GLUT2).[5] This modulation of the IR-Akt-GLUT2 pathway ultimately promotes glucose uptake and utilization, contributing to lower blood glucose levels.[5] Borapetoside A has also been found to mediate its hypoglycemic effects through both insulin-dependent and independent pathways, including the reduction of hepatic gluconeogenesis.[3][4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT2 GLUT2 Translocation Akt->GLUT2 Promotes GlucoseUptake Increased Glucose Uptake GLUT2->GlucoseUptake BorapetosideC Borapetoside C BorapetosideC->IR Enhances Phosphorylation G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy CellCulture Cell Culture (C2C12, Hep3B) CompoundTreatment Borapetoside Treatment CellCulture->CompoundTreatment GlycogenAssay Glycogen Assay CompoundTreatment->GlycogenAssay WesternBlot_invitro Western Blot (IR, Akt, GLUT2) CompoundTreatment->WesternBlot_invitro AnimalModel Diabetic Animal Model (Mice) DrugAdmin Drug Administration AnimalModel->DrugAdmin OGTT Oral Glucose Tolerance Test DrugAdmin->OGTT TissueCollection Tissue Collection (Liver, Muscle) DrugAdmin->TissueCollection BiochemicalAnalysis Biochemical Analysis (Glycogen, Proteins) TissueCollection->BiochemicalAnalysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Borapetoside F, a furanoid diterpene glycoside isolated from Tinospora species, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3][4] Adherence to established protocols for hazardous waste is crucial, not only for personal safety but also for environmental protection.

Pre-Disposal and Handling

Before proceeding with disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

As a compound intended for research purposes only, this compound waste should be treated as hazardous chemical waste.[1] The following steps outline the correct procedure for its disposal, in line with general laboratory safety guidelines.[5][6][7][8][9]

  • Waste Identification and Classification :

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization :

    • Select a chemically compatible and leak-proof container for waste collection. For liquid waste, use a screw-top container and do not fill it more than 80% to allow for expansion.[5]

    • Ensure the exterior of the waste container is clean and free from contamination.[5]

    • Original, empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol, methanol) before disposal. The rinsate must be collected and treated as hazardous waste.[9]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[8][9]

    • The label must include the full chemical name, "this compound," and the concentration if it is in a solution. Avoid using abbreviations or chemical formulas.[5][8]

    • Indicate the date of waste generation and the name of the principal investigator or research group.[8]

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to prevent the spread of potential spills.[6]

  • Disposal Request :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through regular trash or down the sanitary sewer.[8]

    • Follow all institutional procedures for waste manifest and pickup.

Quantitative Data Summary for Waste Management

ParameterGuidelineSource
Liquid Waste Container Fill Level Do not exceed 80% of the container's capacity.[5]
Empty Container Rinsing Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[9]
Waste Storage Time Limit Must be collected within 90 days of the start of accumulation.[6]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Containerization cluster_2 Temporary Storage cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Select Chemically Compatible Container A->B Segregate Waste C Label Container: 'Hazardous Waste' 'this compound' Date, PI Name B->C Prepare Container D Store in Designated Secondary Containment Area C->D Store Securely E Segregate from Incompatible Chemicals D->E F Contact Institutional EHS for Waste Pickup E->F When Container is Full or Storage Time Limit Reached G EHS Collects and Disposes of Waste According to Regulatory Requirements F->G Schedule Pickup

A flowchart illustrating the step-by-step process for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.